ATP (dimagnesium)
Description
Significance of Adenosine (B11128) Triphosphate in Biological Systems
Adenosine triphosphate (ATP) is a cornerstone of all known forms of life, serving as the primary "molecular unit of currency" for energy transfer within cells. wikipedia.org This nucleoside triphosphate is composed of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups. wikipedia.orgnih.gov The energy required for a vast array of cellular functions is harnessed from the hydrolysis of ATP, which converts it to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP). wikipedia.orgkhanacademy.org
The significance of ATP extends across numerous critical biological processes:
Energy for Cellular Work: ATP provides the necessary energy for mechanical work, such as muscle contraction and cellular movement. alliedacademies.orglumenlearning.com It also fuels chemical work by driving biosynthetic reactions essential for creating complex molecules like proteins and nucleic acids. alliedacademies.org
Active Transport: It powers active transport mechanisms, like the sodium-potassium pump, which are vital for maintaining cellular membrane potential and ion balance. alliedacademies.orglumenlearning.com
Signal Transduction: ATP acts as a crucial signaling molecule. alliedacademies.org It serves as a substrate for kinase enzymes, which transfer phosphate groups to other molecules in a process called phosphorylation, often initiating signaling cascades. wikipedia.orgnih.gov It is also the precursor to the second messenger cyclic AMP (cAMP), which is integral to various signaling pathways, particularly in brain function. wikipedia.org
DNA and RNA Synthesis: ATP is one of the four essential monomers required for the synthesis of RNA and is also a precursor for DNA. wikipedia.org
Living cells maintain a high ratio of ATP to ADP, ensuring a ready supply of energy for their needs. wikipedia.org The continuous synthesis and breakdown of ATP are central to metabolism, directly linking energy-releasing pathways, like glucose catabolism, to the myriad of energy-consuming processes that sustain life. nih.govlumenlearning.com
Pervasive Role of Magnesium in Biological ATP Functionality
The biological activity of ATP is intrinsically linked to the presence of magnesium ions (Mg²⁺). wikipedia.orgscienceinfo.com In fact, what is often referred to as ATP in a biological context is actually the Mg-ATP complex. wikipedia.org This partnership is so fundamental that over 300 enzymes, including all those that synthesize or utilize ATP, require magnesium ions for their catalytic activity. wikipedia.org
Magnesium's role is multifaceted:
Stabilization: Magnesium ions bind to the phosphate groups of ATP, neutralizing some of the negative charges and stabilizing the polyphosphate chain. wikipedia.orgnih.gov This stabilization is crucial for the proper conformation of ATP, making it a suitable substrate for enzymes. nih.gov
Enzyme Cofactor: For many enzymes, particularly kinases, the true substrate is not free ATP but the MgATP²⁻ complex. nih.gov The magnesium ion helps to properly orient the ATP molecule within the enzyme's active site and facilitates the transfer of the terminal phosphate group by weakening the P-O-P bond. nih.gov
Catalysis: Research indicates that magnesium plays a direct role in the catalytic process of ATP production and hydrolysis. For instance, in the enzyme adenylate kinase, the magnesium atom helps to orient the substrates (ADP and AMP) in the precise configuration needed for the rapid formation of ATP. news-medical.net
Regulation: The concentration of free magnesium ions can influence metabolic pathways. For example, many enzymes in the glycolytic pathway are sensitive to magnesium levels, highlighting its role as a metabolic regulator. nih.govnih.gov
Given that ATP is central to cellular energy metabolism, and magnesium is essential for ATP's function, the interplay between these two molecules is critical for nearly all major metabolic and biochemical processes. scienceinfo.com
Definition and Nomenclature of ATP (Dimagnesium) and Magnesium-ATP Complexes
The term "ATP (dimagnesium)" refers to a specific salt form of ATP where two magnesium ions are associated with one ATP molecule. The nomenclature and various forms of magnesium-ATP complexes can be detailed as follows:
Magnesium Adenosine Triphosphate (MgATP): This is the general term for the coordination complex formed between a magnesium ion (Mg²⁺) and an adenosine triphosphate (ATP⁴⁻) molecule. At physiological pH, this complex typically carries a net charge of -2 (MgATP²⁻).
ATP (dimagnesium): This specific compound has the chemical formula C₁₀H₁₄Mg₂N₅O₁₃P₃ and a molecular weight of approximately 551.76 g/mol . cymitquimica.comsigmaaldrich.com It is also referred to by its CAS number 74804-12-9. cymitquimica.comsigmaaldrich.comchembk.com
IUPAC Nomenclature: The systematic IUPAC name for the magnesium-ATP complex can be quite complex. For a single magnesium complex, it is [(R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate magnesium salt. For ATP (dimagnesium), the IUPAC name is magnesium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl triphosphate. sigmaaldrich.com
Synonyms: Various synonyms are used in scientific literature and commercial products, including:
Magnesium adenosine 5'-triphosphate
Adenosine triphosphate magnesium salt
MgATP nih.gov
Table 1: Nomenclature of Magnesium-ATP Complexes
| Term | Description |
|---|---|
| ATP (dimagnesium) | A salt of ATP with two magnesium ions. |
| Magnesium ATP (MgATP) | The 1:1 coordination complex between Mg²⁺ and ATP. This is the primary biologically active form. |
| Mg₂ATP | A complex involving two magnesium ions per ATP molecule. |
It is important to note that in solution, an equilibrium exists between free ATP, free Mg²⁺, and various magnesium-ATP complexes. The predominant species and their coordination geometries depend on factors like concentration and pH.
Historical Trajectories in Magnesium-ATP Research
The understanding of the critical relationship between magnesium and ATP has evolved over many decades of research.
Early Discoveries: The requirement of MgATP as the substrate for muscle contraction was established early on. ahajournals.org The fundamental role of magnesium in the glycolytic pathway and mitochondrial ATP synthesis has been known for a significant time. nih.gov
Elucidating the Mechanism: Initial research focused on identifying which enzymes required magnesium. It became clear that enzymes involved in phosphate transfer (kinases) and ATP hydrolysis (ATPases) were heavily dependent on this ion. nih.gov
Structural and Mechanistic Insights: The advent of advanced analytical techniques provided deeper insights.
³¹P NMR Spectroscopy: This technique has been instrumental in studying Mg-ATP complexation. It allows for the determination of the degree of magnesium chelation to ATP in solution and can distinguish between free ATP and various Mg-ATP complexes. nih.govnih.govresearchgate.net It has been used to measure the dissociation constant of MgATP and to suggest that ATP is not fully saturated with magnesium in living systems. nih.govnih.gov
X-ray Crystallography: Crystal structures of enzymes with bound MgATP or its analogs have revealed the precise geometry of the complex in the active site. These studies have shown how Mg²⁺ coordinates with the phosphate groups and interacts with amino acid residues of the enzyme, providing a structural basis for its catalytic role. rcsb.org For example, the structure of the motor domain of myosin II complexed with MgATP has been determined, showing the pre-hydrolysis state. rcsb.org
Computational Modeling: Molecular dynamics (MD) simulations have become a powerful tool to study the conformational dynamics of Mg-ATP complexes. aip.orgfigshare.com These studies have explored how the presence of Mg²⁺ affects the flexibility of the ATP molecule and have helped to develop more accurate force fields for simulating these interactions. aip.orgfigshare.comnih.gov
Signal Transduction: More recent research has focused on the role of MgATP in signal transduction pathways beyond simple energy provision. For example, studies on the nitrogenase Fe protein have used site-directed mutagenesis to define a signal transduction pathway for MgATP, showing how its binding induces conformational changes that are critical for the enzyme's function. acs.org
This historical progression, from initial phenomenological observations to detailed structural and dynamic characterizations, has solidified the understanding that the Mg-ATP complex, not free ATP, is the key player in a vast number of essential biological processes.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12Mg2N5O13P3 |
|---|---|
Molecular Weight |
551.76 g/mol |
IUPAC Name |
dimagnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YGXMYKTZDMYISM-IDIVVRGQSA-J |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2] |
Pictograms |
Irritant |
Synonyms |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Magnesium Atp Complexes
Stoichiometry and Isomeric Forms of Magnesium-ATP Species
The interaction between magnesium ions (Mg²⁺) and ATP is not a simple one-to-one binding event. Instead, a variety of species can form, depending on the relative concentrations of Mg²⁺ and ATP, as well as other solution conditions like pH and ionic strength. researchgate.netacs.orgnih.gov
In aqueous solutions, Mg²⁺ and ATP can form both monomagnesium (MgATP²⁻) and dimagnesium (Mg₂ATP) complexes. acs.orgnih.gov The monomagnesium complex, where one magnesium ion is coordinated to the ATP molecule, is the predominant species under typical intracellular conditions where ATP concentrations are around 1-3 mM. researchgate.net However, the formation of dimagnesium ATP, where two magnesium ions are associated with a single ATP molecule, also occurs and is considered the true substrate for certain enzymatic reactions, such as the adenylyl transfer catalyzed by T4 DNA ligase. pnas.org The intracellular concentration of this dimagnesium-coordinated ATP has been estimated to be in the range of 60-170 µM. researchgate.net
The equilibrium between these different species is dynamic and can be influenced by the Mg²⁺/ATP molar ratio. acs.orgnih.gov As the concentration of Mg²⁺ increases relative to ATP, the formation of Mg₂ATP becomes more significant. acs.org This interplay between different stoichiometric forms highlights the complexity of magnesium-ATP interactions in a cellular context.
Here is a summary of the primary magnesium-ATP species:
| Species Name | Molecular Formula | Description |
| Monomagnesium ATP | [Mg(ATP)]²⁻ | One magnesium ion coordinated to one ATP molecule. This is the most common form in many cellular environments. |
| Dimagnesium ATP | [Mg₂(ATP)] | Two magnesium ions coordinated to one ATP molecule. This form is a key substrate in specific enzymatic reactions. |
| Bis-ATP Magnesium | [Mg(ATP)₂]⁶⁻ | One magnesium ion coordinated to two ATP molecules. |
This table summarizes the main stoichiometric complexes formed between magnesium and ATP.
Beyond stoichiometry, the spatial arrangement of the magnesium ion relative to the ATP molecule gives rise to different conformational isomers, primarily categorized as "open" and "closed" forms. acs.orgarxiv.org
In the open form , the magnesium ion primarily interacts with the oxygen atoms of the β- and γ-phosphate groups of the ATP molecule. nih.gov This interaction can be either bidentate (coordination to the β and γ phosphates) or tridentate (coordination to the α, β, and γ phosphates). nih.gov
The closed form involves a more complex interaction where the magnesium ion, in addition to binding to the phosphate (B84403) chain, also interacts with the adenine (B156593) ring of the ATP molecule, often mediated by a water molecule. acs.orgarxiv.org This creates a macrochelate structure. In aqueous solution, the open form is generally more prevalent, with the "closed form"/"open form" ratio reported to be approximately 1:10. acs.orgnih.gov
These different coordination modes are not static, and the complex can dynamically exchange between them. uzh.ch The specific conformation adopted can be crucial for recognition and catalysis by different enzymes.
Advanced Spectroscopic Characterization of Magnesium-ATP Interactions
To unravel the structural details of these transient and complex interactions, researchers employ a variety of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a particularly powerful tool.
NMR spectroscopy allows for the direct interrogation of the local chemical environment of specific atomic nuclei within the magnesium-ATP complex. uzh.chnih.govuzh.ch By observing changes in the NMR signals of atoms like phosphorus-31 (³¹P) and even the magnesium-25 (²⁵Mg) isotope, detailed information about binding events, conformational changes, and exchange dynamics can be obtained. researchgate.netnih.gov
³¹P-NMR is a cornerstone technique for studying magnesium-ATP interactions because the three phosphate groups of ATP (α, β, and γ) have distinct ³¹P NMR signals. researchgate.netnih.gov The chemical shifts of these signals are highly sensitive to their electronic environment.
Coordination of a magnesium ion to the phosphate chain causes a significant change in the electron distribution, leading to a downfield shift in the ³¹P-NMR signals, particularly for the β and γ phosphates which are the primary binding sites. researchgate.net By monitoring these chemical shifts as a function of the Mg²⁺/ATP ratio, researchers can determine the stoichiometry of the complexes formed and calculate the binding constants. researchgate.netcapes.gov.br For instance, the difference in chemical shifts between the β- and α-phosphate resonances (δ(β) - δ(α)) and the γ- and β-phosphate resonances (δ(γ) - δ(β)) can be used to quantify the concentration of free Mg²⁺. magnesium-ges.de
The following table presents typical ³¹P-NMR chemical shift data for the sodium salt of ATP and its complex with magnesium, illustrating the effect of magnesium binding.
| Phosphorus Nucleus | Chemical Shift (δ) for Na-ATP (ppm) | Chemical Shift (δ) for Mg-ATP (ppm) |
| α-P | -11.09 | -10.7 |
| β-P | -21.75 | -20.1 |
| γ-P | -6.30 | -5.7 |
Data sourced from a study on Na-Mg-ATP complexes at high salt concentrations and 100 mM ATP. researchgate.net Chemical shifts are relative to a standard reference.
Spin-lattice relaxation time (T₁), also known as longitudinal relaxation time, is another important NMR parameter that provides insights into the dynamics of molecular motion. ucl.ac.ukwikipedia.org It measures the rate at which the nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. ucl.ac.uk
The following table shows representative spin-lattice relaxation times (T₁) for the phosphorus nuclei in ATP under specific conditions.
| Phosphorus Nucleus | T₁ (seconds) |
| α-P | 2.00 |
| β-P | 2.00 |
| γ-P | 2.00 |
These values are illustrative and were used in a study to circumvent saturation effects in ³¹P-NMR measurements of brain tissue. magnesium-ges.de
Photoelectron Spectroscopy Applications
Photoelectron spectroscopy (PES) has emerged as a powerful tool for the direct investigation of the electronic structure of molecules in various states. nih.gov Recent advancements have enabled its application to complex biomolecular systems in aqueous solutions, providing element-specific insights into metal-ligand interactions. nih.govacs.orgacs.org
Liquid-Jet Photoemission Spectroscopy (LJ-PES) is a state-of-the-art technique that allows for the direct probing of the electronic structure of molecules in aqueous solutions. nih.govacs.orgacs.org This method has been successfully applied to investigate the site-specific interactions between aqueous ATP (ATP(aq)) and magnesium ions (Mg²⁺(aq)). nih.govmpg.de By irradiating a liquid microjet of the sample solution with soft X-ray photons, photoelectrons are emitted from different electronic levels, and their kinetic energies are analyzed. nih.govacs.org This provides a detailed picture of the electronic environment of specific atoms within the molecule and how it is affected by interactions, such as the coordination with a metal ion. nih.govmpg.de This technique is particularly valuable for studying biomolecules in their near-native state, offering a window into the complex biochemistry of systems like Mg-ATP. nih.govmpg.de
Analysis of both core-level and valence photoelectron spectra from LJ-PES experiments on Mg-ATP solutions yields comprehensive information about the coordination chemistry. nih.gov
Valence Photoelectron Data: The valence spectra reveal changes in the electronic features of both the phosphate chain and the adenine moiety of ATP upon interaction with Mg²⁺. nih.govacs.orgnih.gov These spectral shifts indicate that the divalent cation directly influences the electronic structure of these key functional groups within the ATP molecule. nih.gov
Core-Level Photoelectron Data: More specific information is derived from the core-level spectra of the constituent atoms. nih.govacs.org As the concentration ratio of Mg²⁺ to ATP is increased, systematic chemical shifts are observed in the binding energies of the Mg 2p, Mg 2s, P 2p, and P 2s core levels. nih.govacs.orgacs.orgnih.gov These shifts are a direct consequence of the altered chemical environment and demonstrate the element-sensitive nature of the technique in probing Mg²⁺–phosphate interactions. nih.govacs.orgnih.gov The observed shifts have been correlated with the stepwise formation of different magnesium-ATP complexes in the aqueous phase, specifically [Mg(ATP)₂]⁶⁻(aq), [MgATP]²⁻(aq), and Mg₂ATP. nih.govacs.orgnih.gov
Table 1: Observed Chemical Shifts in Core-Level Spectra of Mg-ATP Complexes
| Core Level | Approximate Binding Energy (eV) | Observation with Increasing Mg²⁺/ATP Ratio |
|---|---|---|
| Mg 2p | ~55 | Intensity increases and peak shifts to higher binding energy. nih.govacs.org |
| Mg 2s | ~95 | Intensity increases and peak shifts to higher binding energy. nih.govacs.org |
| P 2p | ~140 | Peak shifts to higher binding energy. nih.govacs.org |
| P 2s | ~196 | Peak shifts to higher binding energy. nih.govacs.org |
Intermolecular Coulombic Decay (ICD) spectroscopy represents a novel and powerful extension of PES for studying intermolecular interactions. nih.govacs.orgnih.gov ICD is a process where a photo-ionized atom relaxes by transferring its excess energy to a neighboring molecule, causing the neighbor to ionize and emit a low-energy electron (the ICD electron). acs.org In the context of Mg-ATP, ICD provides a direct probe of the immediate molecular environment around the Mg²⁺ ion. nih.govacs.org
The process is initiated by creating a core hole in the Mg 1s level. acs.org This highly excited state relaxes, and the excess energy is transferred to molecules in the first solvation shell, which then emit the characteristic ICD electrons. acs.org The resulting ICD spectrum is highly sensitive to the composition of this solvation shell. nih.govmpg.de Studies have shown that ICD spectra can sensitively probe ligand exchange in the Mg²⁺–ATP(aq) coordination environment, demonstrating its unique capability to reveal structural information about the complex in solution. nih.govacs.orgmpg.dearxiv.org
Vibrational Spectroscopy (Infrared, Raman) in Magnesium-ATP Research
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been instrumental in studying the coordination sites of metal ions to ATP. nih.govacs.orgnih.gov These methods probe the vibrational modes of the molecule, which are sensitive to changes in bond strength, geometry, and local environment that occur upon metal complexation. nih.gov
By analyzing the vibrational spectra of Mg-ATP complexes, researchers can gain insights into the specific atoms involved in the coordination. acs.org For instance, studies using these techniques have provided evidence for the existence of both bidentate (coordination to the β and γ phosphates) and tridentate (coordination to the α, β, and γ phosphates) binding modes of Mg²⁺ to the ATP phosphate chain in solution. nih.govresearchgate.net Isotope labeling, particularly with ¹⁸O in the phosphate groups, has been a key strategy to definitively assign the vibrational bands corresponding to each phosphate group and track the shifts upon magnesium binding. nih.govacs.org While Raman spectroscopy has been used to probe potential stacking interactions between the purine (B94841) ring of ATP and aromatic residues in enzymes, such interactions were not detected in studies with dilute nucleotide solutions. unige.ch
Mass Spectrometry for Gas-Phase Coordination Analysis
Mass spectrometry (MS) provides a powerful means to analyze the coordination of Mg-ATP complexes in the gas phase, offering complementary information to solution-phase studies. nih.govacs.org Electrospray ionization (ESI) is used to gently transfer the complexes from solution into the gas phase, and tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is used to probe their structure by analyzing their fragmentation patterns. nih.govacs.orgresearchgate.net
Studies on the gas-phase decomposition of negatively charged Mg-ATP complexes have revealed unexpected fragmentation pathways. nih.govacs.org A notable finding is the loss of an internal ribose residue (a neutral loss of 132 Da) directly from the [ADP-3H+Mg]⁻ ion. nih.govacs.org This type of fragmentation is unusual and indicates a significant structural rearrangement within the complex. acs.org The occurrence of this specific loss provides strong experimental evidence for the presence of a direct, strong interaction between the phosphate chain, the magnesium ion, and the adenine base in the gas-phase complex. nih.govacs.org This phosphate-Mg-adenine interaction is a key structural feature that is not as easily observed by other techniques. acs.org
Computational Modeling and Simulation of Magnesium-ATP Complexes
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and energetics of Mg-ATP complexes at an atomic level. nih.govaip.orgplos.org These methods allow researchers to examine different binding modes, calculate binding free energies, and refine the force fields used to describe these highly charged systems. nih.govacs.org
A primary focus of computational studies has been the characterization of the two predominant coordination geometries of Mg²⁺ with the ATP phosphate chain:
Tridentate (C3): The Mg²⁺ ion coordinates with oxygen atoms from all three phosphate groups (α, β, and γ). mpg.denih.gov
Bidentate (C2): The Mg²⁺ ion coordinates with oxygen atoms from only the terminal β and γ phosphate groups. mpg.denih.gov
Simulations have shown that these two states are nearly isoenergetic in aqueous solution but are separated by a high energy barrier, making transitions between them slow in unbiased simulations. mpg.denih.govacs.org Advanced techniques like enhanced sampling and alchemical free energy calculations are therefore employed to accurately determine the relative stability of these coordination modes. mpg.deacs.org
Different force fields, such as AMBER and CHARMM, can yield conflicting predictions about which coordination mode is more favorable. nih.govacs.org Therefore, significant research has been dedicated to evaluating and correcting these force fields against experimental data and a large set of protein-ATP·Mg²⁺ structures from the Protein Data Bank (PDB). nih.govacs.orgchemrxiv.orgchemrxiv.org For example, molecular dynamics free energy simulations using the polarizable AMOEBA force field calculated a total binding free energy for ATP:Mg²⁺ of -7.00 ± 2.13 kcal/mol, which is in good agreement with the experimental value of -8.6 ± 0.2 kcal/mol. nih.govnih.govresearchgate.net
MD simulations also provide detailed insights into the dynamics of the coordination shell. nih.gov They reveal a range of stable and transient coordination arrangements, including the involvement of water molecules to complete the magnesium ion's coordination sphere. aip.orgnih.gov Pair interaction energy calculations have quantified the stability of different coordination states. aip.org
Table 2: Interaction Energies for Mg²⁺-ATP Coordination States from MD Simulations
| Coordination State | Description | Pair Interaction Energy (approx. kJ/mol) | Stability |
|---|---|---|---|
| 1-site | Mg²⁺ coordinates one oxygen from the phosphate group. | -2100 aip.org | Transitory aip.org |
| 2-site | Mg²⁺ coordinates two oxygens (e.g., from β and γ phosphates). | -2750 aip.org | Stable aip.org |
| 3-site | Mg²⁺ coordinates three oxygens (from α, β, and γ phosphates). | -3500 aip.org | Stable (energetically most favorable) aip.org |
These computational approaches are crucial for interpreting experimental data and for building accurate models of the multitude of biological processes where the ATP·Mg²⁺ complex plays a central role. mpg.denih.gov
Force Field Development and Validation for Mg-ATP Systems
Molecular dynamics (MD) simulations, which provide atomistic insights into the behavior of biomolecules, rely on the accuracy of underlying force fields. A force field is a set of parameters that defines the potential energy of a system of atoms. Developing and validating accurate force fields for Mg-ATP systems is a significant challenge due to the highly charged and flexible nature of the triphosphate group and its coordination with the divalent magnesium ion.
Early and widely used force fields like AMBER and CHARMM have undergone continuous development to better represent polyphosphate molecules. researchgate.net Initial parameterization efforts often utilized simplified models like methyl triphosphate (MTP) to derive parameters for the dihedral angles of the phosphate chain. researchgate.netchemrxiv.org These parameters were then incorporated into the broader force fields for simulating complex systems containing nucleotides. researchgate.net
A key challenge in force field development for Mg-ATP is accurately capturing the equilibrium between its primary coordination states: a bidentate (C2) form, where Mg²⁺ coordinates with oxygen atoms from the β- and γ-phosphates, and a tridentate (C3) form, involving coordination with oxygens from the α-, β-, and γ-phosphates. researchgate.netmpg.de Experimental evidence from nuclear magnetic resonance (NMR) and spectroscopic studies suggests that both C2 and C3 conformations exist in solution and are nearly equal in energy, with the C2 state being predominant. researchgate.netchemrxiv.org However, simulations using different force fields have shown significant discrepancies in predicting the relative stability of these states. For instance, comparisons of potential of mean force (PMF) profiles derived from AMBER and CHARMM22 force fields revealed substantial differences in the predicted free energy between the C2 and C3 conformations. researchgate.netchemrxiv.org
Recent efforts have focused on refining these force fields. One approach involves using a more sophisticated ribosyl triphosphate (RTP) model, which includes the ribose sugar, to develop new parameters. researchgate.netchemrxiv.org This method considers the coupling effects between dihedral angles, more accurate van der Waals interactions, and the influence of polarized charges on the conformational balance. researchgate.netchemrxiv.org Another strategy involves using a polarizable force field like AMOEBA, which explicitly accounts for electronic polarization, to improve the accuracy of electrostatic interactions. nih.gov
Validation of these force fields is often performed by comparing simulation results with experimental data and structures from the Protein Data Bank (PDB). mpg.deresearchgate.net For example, researchers have calculated the free energy differences between C2 and C3 coordination states for a set of ATP·Mg²⁺–protein complex structures and compared them to the experimentally observed coordination modes. mpg.deacs.org Such studies have revealed systematic biases in force fields; for instance, some AMBER versions tend to mispredict C3 coordination for structures that are C2 in reality, while CHARMM has shown a bias towards C2. mpg.de These findings have led to the development of additive corrections to the coordination free energy to achieve better agreement with experimental observations. mpg.de
| Force Field | Common Model for Parameterization | Key Findings/Challenges |
| AMBER | Methyl Triphosphate (MTP), Ribosyl Triphosphate (RTP) researchgate.netchemrxiv.org | Original parameters based on MTP struggled to accurately describe the C2/C3 conformational balance. researchgate.netchemrxiv.org Newer parameters based on RTP show improved accuracy. chemrxiv.org Some versions show a bias towards the C3 state. mpg.de |
| CHARMM | Methyl Triphosphate (MTP) researchgate.netchemrxiv.org | Shows a bias towards the C2 coordination state. mpg.de Can result in an erroneous preference for overextended triphosphate configurations. mpg.de |
| AMOEBA | Not specified in provided context | A polarizable force field that aims for greater accuracy in electrostatic interactions. nih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To achieve a higher level of accuracy, particularly for describing chemical reactions like ATP hydrolysis, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.govscispace.com This approach treats the chemically active region of the system (e.g., the triphosphate chain of ATP, the Mg²⁺ ion, and surrounding water molecules or amino acid residues) with quantum mechanics, which can accurately model bond breaking and formation. The remainder of the system, such as the protein environment, is treated with the computationally less expensive molecular mechanics force field. scispace.comencyclopedia.pub
QM/MM methods have been extensively applied to study phosphate transfer and hydrolysis reactions involving ATP. scispace.com The choice of QM method is crucial, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. encyclopedia.pub The B3LYP functional is a commonly used DFT functional for these types of calculations. scispace.comnih.gov
In a typical QM/MM setup for studying Mg-ATP, the QM region would include the ATP molecule complexed with the Mg²⁺ cation. nih.gov To accurately model the system in a biological context, the complex is solvated in a water box, and a number of surrounding water molecules are often included in the QM region as well. nih.gov The ONIOM method is one of the established QM/MM implementations, where the energy of the total system is calculated by combining the QM energy of the model system and the MM energy of the entire "real" system, with a correction term. scispace.com
These studies have been instrumental in investigating the mechanisms of ATP hydrolysis, comparing associative and dissociative pathways. nih.gov The associative mechanism involves the direct attack of a water molecule on the γ-phosphate, forming a pentacovalent intermediate, while the dissociative mechanism involves the formation of a metaphosphate intermediate. QM/MM simulations have suggested that the dissociative pathway may have a lower activation barrier in aqueous solution. nih.gov The use of QM/MM also allows for extensive relaxation and equilibration of the system along the reaction pathway, which is critical for obtaining accurate free energy barriers. nih.gov
| QM/MM Study Focus | QM Method | Key Insights |
| ATP Hydrolysis in Solution nih.gov | Density Functional Theory (DFT) | The dissociative mechanism has a lower activation barrier compared to the associative mechanism. nih.gov |
| Phosphate Transfer in Kinases scispace.com | B3LYP/6-31G(d) | Elucidates the potential energy surface for the phosphoryl transfer reaction, helping to distinguish between associative, dissociative, and concerted mechanisms. scispace.com |
| DNA/RNA Polymerization nih.gov | B3LYP with mixed basis sets | Investigates the role of the Mg²⁺ ions in the chemical insertion step of nucleotides. nih.gov |
Molecular Dynamics Simulations of Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of Mg-ATP complexes. techconnect.org By simulating the motions of atoms over time, MD provides detailed information about the flexibility and preferred structures of the molecule in different environments. mpg.deaip.org
Simulations have shown that the presence of the Mg²⁺ ion significantly influences the conformational dynamics of ATP. aip.org While ATP in the absence of Mg²⁺ can adopt more extended structures, the coordination with Mg²⁺ leads to increased flexibility and a shift towards more compact conformations. techconnect.orgaip.org The radius of gyration, a measure of the molecule's compactness, is often used to quantify these conformational changes. aip.org
The environment also plays a critical role in shaping the conformation of Mg-ATP. MD simulations have demonstrated that ATP favors extended conformations when bound in the tight pockets of motor proteins like F₁-ATPase and actin. techconnect.orgaip.org Conversely, more compact structures are favored in the binding sites of proteins such as RNA polymerase and DNA helicase. techconnect.orgaip.org These conformational preferences are dictated by the specific interactions within the protein's binding cavity. techconnect.org
Extended MD simulations, sometimes spanning microseconds, have been used to observe transitions between different conformational substates. mpg.de These simulations reveal that the Mg-ATP complex is not static but dynamically samples a range of structures. The analysis of these trajectories, often aided by techniques like principal component analysis, helps to identify the major modes of motion and the dominant conformational states. mpg.de
| Simulation System | Key Conformational Finding | Metric Used |
| Mg-ATP in F₁-ATPase and actin techconnect.orgaip.org | Favors extended conformations | Radius of Gyration, Inter-atomic distances |
| Mg-ATP in RNA polymerase and DNA helicase techconnect.orgaip.org | Favors compact structures | Radius of Gyration, Inter-atomic distances |
| ATP with and without Mg²⁺ in solution techconnect.orgaip.org | Mg²⁺ incorporation increases flexibility and leads to more compact structures compared to free ATP | Probability distribution of Pγ-C4' distance |
Free Energy Calculations of Coordination States
Determining the relative stability of the different coordination states of Mg-ATP is crucial for understanding its function. Free energy calculations provide a quantitative measure of this stability. researchgate.netresearchgate.net As mentioned, the two predominant states in aqueous solution are the bidentate (C2, coordinating β- and γ-phosphates) and tridentate (C3, coordinating α-, β-, and γ-phosphates) forms. mpg.de
Free energy calculations have shown that these two states are approximately isoenergetic, meaning they have very similar free energies, though they are separated by a significant energy barrier. mpg.deresearchgate.netresearchgate.net This high barrier makes spontaneous transitions between the C2 and C3 states rare on the timescale of conventional MD simulations. mpg.deresearchgate.net
To overcome this sampling challenge, enhanced sampling techniques like umbrella sampling and alchemical free energy calculations are employed. researchgate.netresearchgate.net Umbrella sampling involves applying a biasing potential to guide the simulation along a specific reaction coordinate, such as the distance between the Mg²⁺ ion and the α-phosphate. researchgate.net Alchemical methods involve creating a non-physical, artificial pathway between states to calculate the free energy difference. mpg.de
These calculations have been used to evaluate the performance of different force fields. mpg.deresearchgate.net For example, free energy calculations using the CHARMM force field suggested that the C2 and C3 states are almost equally likely. researchgate.netresearchgate.net In contrast, some studies using other force fields reported a preference for one state over the other. researchgate.net The total binding free energy for ATP:Mg²⁺ has been calculated using the polarizable AMOEBA force field to be -7.00 ± 2.13 kcal/mol, which is in reasonable agreement with experimental values. nih.gov
The interaction energy between Mg²⁺ and ATP is dominated by electrostatic contributions. aip.org Calculations have shown that for a stable three-site coordination (C3), the pair interaction energy is approximately -3500 kJ/mol, which is more favorable than the -2750 kJ/mol for a two-site coordination (C2). aip.org
| Calculation Method | Force Field | Calculated Property | Finding |
| Umbrella Sampling researchgate.net | CHARMM | Free energy difference between C2 and C3 states | The Mg²⁺ ion is equally likely to coordinate the β,γ-phosphates (C2) or the α,β,γ-phosphates (C3). researchgate.net |
| Alchemical Free Energy Calculation mpg.de | Amber vs. CHARMM | Free energy difference for C3 to C2 transition in protein complexes | Amber systematically mispredicts C3 for many C2 structures, while CHARMM shows a bias toward C2. mpg.de |
| Molecular Dynamics Free Energy Simulations nih.gov | AMOEBA | Total binding free energy of ATP:Mg²⁺ | -7.00 ± 2.13 kcal/mol. nih.gov |
| Pair Interaction Energy Calculation aip.org | Not specified | Interaction energy for different coordination states | C3 state ( |
Thermodynamics and Kinetics of Magnesium Atp Interactions
Stability Constants and Binding Affinities of Magnesium-ATP Complexes
The interaction between Mg²⁺ and ATP is characterized by a high binding affinity. wikipedia.org The strength of this interaction is quantified by the stability constant (K) or its logarithm (log K), and conversely by the dissociation constant (Kd), which is the reciprocal of the association constant. Due to the strength of this interaction, ATP in the cell is mostly found in its Mg²⁺-bound form. wikipedia.org
Various studies have determined the stability and dissociation constants for the MgATP complex under different experimental conditions. For instance, the binding constant for Mg²⁺ with ATP has been reported as 9,554 M⁻¹. wikipedia.org Other studies using ³¹P NMR have determined the log K for the MgATP complex to be 4.70 at 30°C and an ionic strength of 0.1 M. nih.govacs.org Another evaluation reported a log K of 4.34 under conditions of 37°C and 0.1 M ionic strength. harvard.edu The dissociation constant (Kd) for MgATP has been measured to be approximately 50 µM, which is about tenfold lower than the Kd for MgADP, indicating a significantly higher affinity of Mg²⁺ for ATP compared to ADP. harvard.edupnas.org This high affinity is a key factor in the regulation of cellular processes. acs.org
| Parameter | Value | Conditions | Reference(s) |
| Binding Constant (Ka) | 9,554 M⁻¹ | Not specified | wikipedia.org |
| Log K | 4.70 | 30°C, Ionic Strength (µ) = 0.1 M | nih.govacs.org |
| Log K | 4.34 ± 0.07 | 37°C, Ionic Strength (µ) = 0.1 M | harvard.edu |
| Dissociation Constant (Kd) | ~50 µM | Physiological nucleotide levels | harvard.edu |
| Dissociation Constant (Kd) | 1.5 µM - 10 µM | pH 6.0 - 8.0 | researchgate.net |
Enthalpy and Entropy Contributions to Magnesium-ATP Binding
The formation of the MgATP complex is governed by specific thermodynamic parameters. The binding process is often characterized by a significant interplay between enthalpy (ΔH) and entropy (ΔS), a phenomenon known as enthalpy-entropy compensation. nih.gov
Studies have shown that the binding of Mg²⁺ to ATP is typically an enthalpically driven process, meaning it releases heat (exothermic). nih.gov However, this favorable enthalpy change is often counteracted by an unfavorable entropy change. nih.gov The negative entropy contribution can be attributed to the increased order in the system as the free ions (Mg²⁺ and ATP⁴⁻) form a single, more structured complex, and the associated ordering of solvent molecules. nih.gov For example, calorimetric experiments measuring the interaction of MgATP with certain enzymes have revealed that the binding is driven by favorable enthalpy changes, while also displaying unfavorable entropy changes. researchgate.net In some contexts, such as the binding of multiple ATP molecules to chaperone proteins like GroEL, the initial binding events are enthalpically driven while subsequent bindings become more entropically driven, highlighting the complexity of these interactions in biological systems. biorxiv.org
Kinetic Mechanisms of Magnesium-ATP Formation and Dissociation
The formation and dissociation of the MgATP complex are dynamic processes with specific kinetic rates. Analysis of ³¹P NMR line widths has allowed for the determination of the rate constants for these events. The dissociation rate constant for MgATP has been measured to be approximately 7,000 s⁻¹, while the association rate constant is around 4 x 10⁸ M⁻¹s⁻¹. nih.gov In some enzymatic systems, the binding kinetics are characterized by relatively slow association rates and fast dissociation rates. nih.gov
The mechanism of MgATP interaction, particularly in the context of enzymatic reactions, can be complex. For many kinases and ATPases, MgATP is the true substrate, but a second, activating Mg²⁺ ion is also required for catalysis. nih.gov One proposed kinetic model is a "ping-pong" mechanism, where the activating Mg²⁺ participates in the reaction after the dissociation of one of the products (like inorganic phosphate), which then promotes the release of the second product (ADP). researchgate.net Furthermore, under conditions of ATP hydrolysis, a dynamic equilibrium exists where the rates of both the formation and dissociation of NBD (Nucleotide-Binding Domain) dimers increase, meaning neither the monomer nor the dimer state is overwhelmingly favored. nih.gov
Influence of Magnesium Coordination on ATP Hydrolysis Energetics
The standard Gibbs free energy (ΔG°') of ATP hydrolysis is significantly dependent on the concentration of Mg²⁺. bionumbers.orgstackexchange.com The chelation of ATP by magnesium alters the thermodynamics of the reaction. As the concentration of Mg²⁺ increases, the magnitude of the free energy released by hydrolysis generally decreases. wikipedia.org This is because the MgATP complex is more stable than free ATP, so more energy is required to break it apart.
Under standard conditions (1 M concentrations, pH 7), the ΔG°' for ATP hydrolysis varies from approximately -28 to -34 kJ/mol, depending on the Mg²⁺ concentration. stackexchange.combionumbers.orgwikipedia.org At zero Mg²⁺, the ΔG°' is around -35.7 kJ/mol, which changes to -31 kJ/mol at a Mg²⁺ concentration of 5 mM. wikipedia.org It is important to use a "transformed" Gibbs free energy that accounts for physiological conditions, including pH, ionic strength, and Mg²⁺ concentration, to get a more accurate picture of the energy available in the cell. blogspot.com Under typical intracellular conditions, the actual ΔG for ATP hydrolysis is estimated to be much higher, around -57 kJ/mol. stackexchange.com
| Mg²⁺ Concentration | Standard Gibbs Free Energy (ΔG°') of ATP Hydrolysis | Reference(s) |
| 0 mM | -35.7 kJ/mol | wikipedia.org |
| 3 mM | -31.4 kJ/mol (Calculated "transformed" value) | blogspot.com |
| 5 mM | -31.0 kJ/mol | wikipedia.org |
| General Range | -28 to -34 kJ/mol | stackexchange.combionumbers.org |
Mechanistic Roles of Magnesium Atp in Enzyme Catalysis
Substrate Activation by Magnesium-ATP Complexation
The formation of the Mg-ATP complex is a prerequisite for its role in enzymatic reactions, primarily by activating the phosphate (B84403) groups of ATP for nucleophilic attack. This activation is a direct consequence of the physicochemical properties of the magnesium ion.
Electrostatic Activation of Phosphate Groups
The high charge density of the Mg²⁺ ion, a result of its small ionic radius, allows it to function as a potent Lewis acid. nih.govdiva-portal.orguni-konstanz.de When complexed with the phosphate groups of ATP, Mg²⁺ attracts electrons from the phosphorus atoms. nih.govdiva-portal.orguni-konstanz.de This withdrawal of electron density neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion that would otherwise hinder the approach of a nucleophilic attacking group. nih.govtandfonline.com This "electrostatic catalysis" is a primary function of Mg²⁺ in phosphoryl transfer reactions. nih.govdiva-portal.orguni-konstanz.de The coordination of Mg²⁺ with the β- and γ-phosphates of ATP is particularly important for shielding the negative charges and facilitating the cleavage of the terminal phosphoanhydride bond. tandfonline.comacs.org
Influence on Substrate Electrophilicity for Catalysis
By withdrawing electrons, the complexed Mg²⁺ ion increases the electrophilicity of the phosphorus atoms, particularly the γ-phosphorus. nih.govdiva-portal.orguni-konstanz.de This heightened electrophilicity makes the phosphorus atom a more favorable target for nucleophilic attack by a hydroxyl group on a substrate molecule (in the case of kinases) or by water (in the case of ATPases). nih.govaip.org The enhanced electrophilicity of the γ-phosphate is a key factor in lowering the activation energy for phosphoryl transfer, thereby accelerating the rate of the catalytic reaction. wikipedia.org
Enzyme-Specific Interactions with Magnesium-ATP
The activated Mg-ATP complex serves as a universal phosphoryl group donor, but its interaction and the subsequent catalytic mechanism are tailored to the specific active site of each enzyme class.
Kinase Activity and Phosphoryl Transfer Mechanisms
Protein kinases are a major class of enzymes that catalyze the transfer of a phosphoryl group from Mg-ATP to specific amino acid residues (serine, threonine, or tyrosine) on target proteins. nih.gov With few exceptions, kinases require a divalent metal ion, typically Mg²⁺ or Mn²⁺, for their catalytic activity. nih.gov The Mg-ATP complex is the actual substrate for these enzymes. nih.gov
The role of Mg²⁺ in kinase catalysis extends beyond simply activating the γ-phosphate. It also plays a crucial structural role in correctly orienting the ATP molecule within the kinase's active site for efficient phosphoryl transfer. tandfonline.com Some kinases utilize one magnesium ion, while others, like cyclin-dependent kinase 2 (CDK2), may require two for optimal activity. acs.orgacs.orgresearchgate.net The presence of a second Mg²⁺ ion can further reduce electrostatic repulsion and facilitate a base-assisted mechanism, lowering the activation energy for phosphoryl transfer. acs.orgresearchgate.net The mechanism generally proceeds via a direct, in-line transfer of the γ-phosphoryl group from ATP to the hydroxyl group of the protein substrate. mdpi.com
Table 1: Role of Magnesium in Kinase-Mediated Phosphoryl Transfer
| Feature | Description |
| Substrate | Mg-ATP is the true substrate for most protein kinases. nih.gov |
| Activation | Mg²⁺ shields the negative charges of the phosphate groups, increasing the electrophilicity of the γ-phosphorus. nih.govdiva-portal.orguni-konstanz.de |
| Orientation | Mg²⁺ helps to properly position the ATP molecule within the active site for catalysis. tandfonline.com |
| Cofactor Requirement | Most kinases require one or two Mg²⁺ ions for optimal catalytic function. acs.orgacs.orgresearchgate.net |
| Mechanism | The reaction typically follows an in-line displacement mechanism for phosphoryl transfer. mdpi.com |
ATP Synthase and ATP Production
ATP synthase, the enzyme responsible for the bulk of ATP production in mitochondria and chloroplasts, also relies heavily on magnesium. frontiersin.org In this case, the reaction is the reverse of that catalyzed by many kinases: the synthesis of ATP from ADP and inorganic phosphate (Pi). Mg²⁺ is considered a separate substrate in this reaction, alongside ADP and Pi. frontiersin.org
Magnesium plays a pivotal role in the formation of the transition state during ATP synthesis. nih.govresearchgate.net It is thought to preferentially coordinate with the inorganic phosphate and reposition key loops within the catalytic site of the F1 sector of the enzyme. nih.govresearchgate.net Furthermore, the activity of ATP synthase can be influenced by the concentration of Mg²⁺, which can affect the binding and release of nucleotides from the catalytic sites. pnas.orgcam.ac.uk The magnesium ion is also crucial for the catalytic mechanism itself, potentially transforming the mechanics of the protein into a chemical reaction. frontiersin.org
Adenylate Kinase and Phosphoryl Transfer
Adenylate kinase (AK) is a vital enzyme for cellular energy homeostasis, catalyzing the reversible phosphoryl transfer between two adenosine (B11128) diphosphate (B83284) (ADP) molecules to produce one ATP and one adenosine monophosphate (AMP). nih.govdiva-portal.org This reaction is also dependent on the presence of Mg²⁺. nih.govdiva-portal.org
Recent research has shown that Mg²⁺ does more than just electrostatically activate the phosphate groups in the adenylate kinase reaction. It induces a significant conformational rearrangement of the substrates (ATP and ADP) within the active site. nih.govdiva-portal.orgnews-medical.net This rearrangement involves an approximately 30° adjustment in the angle of nucleophilic attack, which optimizes the geometry for reversible phosphoryl transfer. nih.govdiva-portal.orgnews-medical.net This finding highlights a more active role for Mg²⁺ in catalysis beyond simple charge shielding. Additionally, some studies suggest that adenylate kinase from certain organisms can be activated by the direct binding of a second magnesium ion to the enzyme, further enhancing the reaction rate. nih.gov
Conformational Dynamics and Allosteric Regulation Mediated by Mg-ATP
The binding of the magnesium-adenosine triphosphate (Mg-ATP) complex to an enzyme is a critical event that often initiates significant changes in the enzyme's three-dimensional structure. These conformational shifts are fundamental to the enzyme's catalytic function and its regulation. The magnesium ion plays a multifaceted role in this process, extending beyond simply neutralizing the negative charges on the ATP's phosphate chain. stackexchange.com By coordinating with the oxygen atoms of the phosphate groups, Mg²⁺ helps to hold the ATP molecule in a well-defined conformation that is specifically recognized and bound by the enzyme's active site. stackexchange.com This interaction increases the binding energy and specificity, but more importantly, it can trigger a cascade of structural rearrangements within the enzyme itself. stackexchange.comontosight.ai
These induced conformational changes are essential for catalysis, as they position the substrate and catalytic residues in the optimal orientation for the reaction to occur. diva-portal.orgnih.gov The binding of Mg-ATP can cause both localized changes within the active site and large-scale movements of entire protein domains. nih.govpnas.org A classic example is adenylate kinase (AK), an enzyme that catalyzes the reversible phosphoryl transfer between ATP and AMP. diva-portal.orgpnas.org The binding of its substrates, including Mg-ATP, induces a large conformational change where domains of the enzyme close over the active site. nih.govpnas.org Recent research integrating structural biology and molecular dynamics simulations has shown that Mg²⁺ specifically induces a conformational rearrangement of the substrates within the active site of adenylate kinase. This results in a 30° adjustment of the angle crucial for the phosphoryl transfer, thereby optimizing the enzyme for catalysis. diva-portal.orgnih.gov
Beyond its role in shaping the catalytic site, Mg-ATP is also a key player in allosteric regulation. Allosteric sites are distinct from the active site, and the binding of a molecule, or effector, to this site can modulate the enzyme's activity. ATP itself can act as an allosteric modulator, and its complex with magnesium is often the biologically relevant form. plos.orgnih.gov Unlike the relatively conserved substrate-binding sites, allosteric ATP-binding sites show more sequence and structural variability. plos.org This allows for a fine-tuning of regulation. Studies have revealed that ATP molecules can adopt both compact and extended conformations, and both forms can be found in allosteric binding sites, in contrast to substrate sites which primarily bind the extended form. plos.org The binding of Mg-ATP to an allosteric site can trigger conformational changes that propagate through the protein structure to the active site, altering its affinity for the substrate or its catalytic rate. For instance, in the case of Escherichia coli aspartate transcarbamylase, Mg-ATP binding to the allosteric site modifies the enzyme's quaternary structure, causing it to become more extended, which in turn stimulates its activity. nih.gov
Table 1: Research Findings on Mg-ATP Mediated Conformational Dynamics and Allosteric Regulation
| Enzyme | Organism | Research Finding | Impact on Enzyme Function | Citation |
| Adenylate Kinase (AK) | Escherichia coli | Mg²⁺ induces a 30° conformational rearrangement of substrates (ATP and ADP) in the active site. | Optimizes the angle for reversible phosphoryl transfer, enhancing catalysis. | diva-portal.orgnih.gov |
| Adenylate Kinase (AK) | General | Binding of Mg-ATP and AMP induces large-scale domain closure, restricting motion and poising the enzyme for catalysis. | Facilitates the chemical reaction and controls the rate-limiting step of product release. | pnas.org |
| Aspartate Transcarbamylase (ATCase) | Escherichia coli | Mg-ATP binding to the allosteric site induces a change in the quaternary structure, making it more extended. | Acts as an allosteric activator, stimulating enzyme activity without directly affecting the T to R transition. | nih.gov |
| General ATP-binding proteins | General | Allosteric ATP molecules can adopt both compact and extended conformations in their binding sites. | The conformational flexibility of allosteric ATP is linked to the fine-tuning of allosteric regulation. | plos.org |
| Motor Proteins | General | Mg²⁺, in conjunction with water molecules and amino acids, forces ATP to adopt unique structures within the catalytic pocket. | Promotes catalytic processes by altering the dynamics and conformational configurations of the active site. | researchgate.net |
Comparative Analysis of Metal Ion Co-factors (e.g., Mg²⁺ vs. Mn²⁺) in ATP-Dependent Enzymes
While magnesium is the most abundant and typically preferred divalent cation for ATP-dependent enzymatic reactions in the cell, other metal ions, particularly manganese (Mn²⁺), can often substitute for it. ayurwiki.orgwikipedia.org The chemical properties of Mn²⁺ are very similar to Mg²⁺, allowing it to effectively bind ATP and participate in the hydrolysis or phosphoryl transfer reactions of many ATPases and kinases. ayurwiki.org However, the substitution of Mg²⁺ with Mn²⁺ is not always a simple one-for-one exchange and can lead to significant differences in enzyme activity, stability, and even the reaction mechanism. ayurwiki.orgnih.govchemrxiv.org
In many cases, replacing Mg²⁺ with Mn²⁺ results in reduced enzyme activity. ayurwiki.org For example, in both extant and ancestral reconstructed nitrogenases, Mg²⁺ supports the highest rate of ATP-dependent nitrogen reduction, while Mn²⁺, along with other ions like Fe²⁺ and Co²⁺, supports the reaction but at a diminished capacity of 30-50%. asm.org Similarly, for the activating enzyme of nitrogenase Fe protein from Rhodospirillum rubrum, while both MnATP and MgATP can function as the metal-ion-ATP substrate, the free metal ion binding site shows a 1000-fold preference for Mn²⁺ over Mg²⁺. nih.gov
Conversely, some enzymes exhibit a preference for or are more strongly activated by Mn²⁺. A notable example is the TORC1 (Target of Rapamycin Complex 1) kinase. In vitro assays revealed that Mn²⁺ activates TORC1 more effectively than Mg²⁺. csic.esbiorxiv.org This enhanced activation is attributed to the ability of Mn²⁺ to significantly lower the Michaelis constant (Km) for ATP, meaning it increases the enzyme's affinity for its substrate, allowing for more efficient ATP coordination in the catalytic site. csic.es
The choice of metal cofactor can also create a trade-off between structural stability and catalytic efficiency. In studies on human DNA polymerase gamma, the mitochondrial DNA polymerase, Mg²⁺ was found to provide greater stabilization to the active site structure. chemrxiv.org In contrast, Mn²⁺, while resulting in a less stabilized catalytic pocket, enhanced the catalytic efficiency, as evidenced by a more favorable reaction energy and a lower activation barrier for the nucleotide incorporation reaction. chemrxiv.org This highlights a nuanced role for the metal ion where one may favor fidelity and stability (Mg²⁺) while the other favors a higher reaction rate (Mn²⁺).
Furthermore, the presence of both ions can lead to complex regulatory effects. For the chaperonin GroEL14, both Mg-ATP and Mn-ATP serve as substrates. However, when both metal ions are present, Mn²⁺ acts as a noncompetitive partial inhibitor of the Mg²⁺-dependent ATPase activity. nih.gov This inhibition is linked to the much higher binding affinity of Mn-ADP to the catalytic site compared to Mg-ADP, which slows down the release of the product and thus changes the rate-determining step of the enzyme's catalytic cycle. nih.gov
Table 2: Comparative Effects of Mg²⁺ and Mn²⁺ in ATP-Dependent Enzymes
| Enzyme | Organism/System | Effect of Mg²⁺ | Effect of Mn²⁺ | Key Finding | Citation |
| Nitrogenase | Azotobacter vinelandii / Ancestral | Supports the highest level of ATP-dependent substrate reduction. | Supports activity, but at a reduced rate (30-50% of Mg²⁺). | Mg²⁺ is the most efficient cofactor for nitrogenase activity. | asm.org |
| Chaperonin GroEL14 | General | Activates ATP hydrolysis. The release of Mg-ADP is relatively fast. | Mn-ATP is a substrate, but free Mn²⁺ acts as a partial inhibitor in the presence of Mg²⁺. Mn-ADP has a high affinity and slow release. | Mn²⁺ alters the rate-limiting step of the ATPase cycle by slowing product release. | nih.gov |
| TORC1 Kinase | Yeast and Mammals | Acts as a required divalent metal cofactor. | Activates TORC1 more substantially than Mg²⁺ by lowering the Km for ATP. | Mn²⁺ is a more potent activator of TORC1 due to enhanced ATP affinity. | csic.esbiorxiv.org |
| DNA Polymerase Gamma | Human Mitochondria | Provides greater stabilization to the active site structure. | Increases overall protein flexibility but enhances catalytic efficiency (lower activation barrier). | A trade-off exists between structural stability (favored by Mg²⁺) and catalytic rate (favored by Mn²⁺). | chemrxiv.org |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Anaerobiospirillum succiniciproducens | Activates the enzyme at millimolar concentrations. | The enzyme is totally dependent on Mn²⁺ for activity (at low micromolar concentrations). | At physiological concentrations, both ions are required, with Mn²⁺ being the primary dependent cofactor. | researchgate.net |
| Chloroplast ATPase | Chloroplasts | Activator of ATP hydrolysis. | Also acts as an activator of ATP hydrolysis. | Both Mg²⁺ and Mn²⁺ can serve as activators for this enzyme. | nih.gov |
Biochemical Pathways and Cellular Regulation Involving Magnesium Atp
Magnesium-ATP in Central Metabolic Pathways
Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, and it must be complexed with a magnesium ion (Mg²⁺) to be biologically active. wikipedia.org This complex, known as Mg-ATP, plays a pivotal role in nearly all metabolic pathways. wikipedia.org The magnesium ion stabilizes the polyphosphate chain of ATP, facilitating the transfer of phosphate (B84403) groups, a fundamental process in energy metabolism. nih.gov
Glycolysis and Substrate-Level Phosphorylation
Glycolysis, the initial stage of cellular respiration, involves a series of enzymatic reactions that break down glucose into pyruvate (B1213749). Several of these steps are critically dependent on Mg-ATP. canprev.camagnesium.ca
In the payoff phase of glycolysis, four ATP molecules are generated through substrate-level phosphorylation. nih.gov The enzymes phosphoglycerate kinase and pyruvate kinase catalyze these reactions, transferring a phosphate group from a high-energy intermediate to ADP to form ATP. nih.govquora.com These kinase-catalyzed reactions also have an absolute requirement for magnesium, which facilitates the phosphoryl transfer. nih.govechemi.com Specifically, the actual substrate for these kinases is often the Mg-ADP complex. The net gain in glycolysis is two molecules of ATP and two molecules of NADH per molecule of glucose. nih.gov
Table 1: Key Glycolytic Enzymes Requiring Magnesium-ATP
| Enzyme | Reaction Phase | Function |
| Hexokinase/Glucokinase | Preparatory (Investment) | Phosphorylates glucose, trapping it in the cell. ttuhsc.edu |
| Phosphofructokinase-1 (PFK-1) | Preparatory (Investment) | Catalyzes the rate-limiting step of glycolysis. ttuhsc.edu |
| Phosphoglycerate Kinase | Payoff (Generation) | Catalyzes the first substrate-level phosphorylation, generating ATP. nih.govquora.com |
| Pyruvate Kinase | Payoff (Generation) | Catalyzes the second substrate-level phosphorylation, generating ATP. nih.govquora.com |
Citric Acid Cycle (Krebs Cycle) and ATP/GTP Generation
The citric acid cycle, also known as the Krebs cycle, is a central metabolic hub that oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP, NADH, and FADH₂. website-files.com While the cycle itself directly produces only one molecule of ATP or guanosine (B1672433) triphosphate (GTP) per turn via substrate-level phosphorylation, several of its key enzymes are regulated by or utilize Mg-ATP-dependent processes. nih.govwebsite-files.com
Magnesium ions are crucial cofactors for several enzymes within the cycle. website-files.com For instance, isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex are stimulated by Mg²⁺. nih.govaatbio.com The pyruvate dehydrogenase complex, which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, is indirectly stimulated by Mg²⁺ through the activation of pyruvate dehydrogenase phosphatase. nih.govnih.gov
The GTP generated in the citric acid cycle can be readily converted to ATP by the enzyme nucleoside-diphosphate kinase, a reaction that also involves magnesium.
Table 2: Magnesium-Related Regulation in the Citric Acid Cycle
| Enzyme/Process | Role of Magnesium |
| Pyruvate Dehydrogenase Complex | Indirectly stimulated by Mg²⁺ via activation of its phosphatase. nih.govnih.gov |
| Isocitrate Dehydrogenase | Directly stimulated by the Mg²⁺-isocitrate complex. nih.gov |
| α-Ketoglutarate Dehydrogenase Complex | Stimulated by free Mg²⁺. nih.gov |
| Succinyl-CoA Synthetase | Produces GTP (or ATP) via substrate-level phosphorylation. |
Oxidative Phosphorylation and Electron Transport Chain
Oxidative phosphorylation is the primary process by which cells generate ATP. wikipedia.org It involves the transfer of electrons from NADH and FADH₂ through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC), ultimately to oxygen. wikipedia.orgwikipedia.org This process creates a proton gradient that drives the synthesis of ATP by ATP synthase. wikipedia.org
Mg-ATP plays a central and indispensable role in the function of ATP synthase. frontiersin.org The catalytic sites of ATP synthase bind to Mg-ADP and inorganic phosphate (Pi) to synthesize ATP. nih.govresearchgate.net The magnesium ion is not only part of the product, Mg-ATP, but also acts as a crucial cofactor in the catalytic mechanism, facilitating the formation of the transition state for ATP synthesis. frontiersin.orgnih.govresearchgate.net The binding of Mg²⁺ helps to properly position the substrates and neutralize the negative charges of the phosphate groups, enabling the nucleophilic attack that forms the new phosphoanhydride bond of ATP. youtube.com The activity of ATP synthase is directly activated by mitochondrial Mg²⁺. nih.gov
Beta-Oxidation and Lipid Metabolism
Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce acetyl-CoA, NADH, and FADH₂. These products then enter the citric acid cycle and oxidative phosphorylation to generate ATP. The initial activation of fatty acids before they can enter the mitochondria for beta-oxidation requires the conversion of the fatty acid to a fatty acyl-CoA, a reaction catalyzed by acyl-CoA synthetase. This activation step is an ATP-dependent process that utilizes Mg-ATP and releases AMP and pyrophosphate. mdpi.com
Amino Acid Catabolism and ATP Production
The breakdown of amino acids for energy production involves the removal of the amino group, a process that often leads to the formation of ammonia (B1221849), which is toxic. The urea (B33335) cycle in the liver converts this ammonia into urea for excretion. libretexts.org The first step of the urea cycle, the synthesis of carbamoyl (B1232498) phosphate from ammonia, bicarbonate, and ATP, is catalyzed by carbamoyl phosphate synthetase I (CPS-I). uobabylon.edu.iqbasicmedicalkey.com This reaction is dependent on Mg-ATP, consuming two molecules of Mg-ATP. uobabylon.edu.iqscribd.com Subsequent steps in the urea cycle also have dependencies on magnesium. For instance, ornithine transcarbamoylase and argininosuccinate (B1211890) synthase are magnesium-requiring enzymes. uobabylon.edu.iq
Magnesium-ATP in Intracellular Signal Transduction
Beyond its role in energy metabolism, Mg-ATP is a fundamental component of intracellular signal transduction pathways. uchicago.edunih.gov A vast number of signaling processes rely on the transfer of phosphate groups from Mg-ATP to target proteins, a reaction catalyzed by enzymes called kinases. nih.govmdpi.com
Protein phosphorylation is a key mechanism for regulating protein function, and virtually all protein kinases utilize Mg-ATP as their phosphate donor. mdpi.comresearchgate.net The magnesium ion is essential for kinase activity, playing a role in binding ATP to the kinase's active site and facilitating the phosphoryl transfer reaction. mdpi.comresearchgate.nettandfonline.com Molecular dynamics simulations have shown that the presence of Mg²⁺ enhances the binding affinity of ATP to protein kinases, primarily through electrostatic interactions. researchgate.netresearchgate.net Some kinases even require two magnesium ions for optimal catalytic activity. mdpi.com
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate their intracellular domains. mdpi.com This autophosphorylation, which is dependent on Mg-ATP, creates docking sites for downstream signaling proteins, initiating cascades that regulate cell growth, differentiation, and metabolism. mdpi.commedsci.org The affinity of insulin (B600854) receptor tyrosine kinase for Mg-ATP, for example, increases with higher concentrations of free magnesium. frontiersin.org
Extracellular Purinergic Signaling via ATP and P2 Receptors
Extracellular ATP is a key signaling molecule that mediates communication between cells by activating a specific class of cell surface receptors known as purinergic P2 receptors. nih.govwikipedia.org This form of signaling, termed purinergic signaling, is involved in a vast array of physiological and pathological processes. nih.govphysiology.org The P2 receptors are broadly categorized into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.govwikipedia.org
Cells can release ATP into the extracellular space through several regulated mechanisms. These include vesicular exocytosis, where ATP is stored in vesicles and released upon fusion with the cell membrane, and channel-mediated release through pannexin and connexin hemichannels. mdpi.commdpi.comnih.gov ATP can also be released from damaged or dying cells. mdpi.com This release can be triggered by various stimuli, including mechanical stress, hypoxia, and inflammation. nih.govnih.gov
Once in the extracellular environment, ATP acts as a potent signaling molecule, or "DAMP" (damage-associated molecular pattern), particularly in the context of inflammation. physiology.org It can act in an autocrine manner, signaling back to the cell that released it, or in a paracrine manner, signaling to nearby cells. nih.gov The extracellular roles of ATP are diverse and include neurotransmission, modulation of vascular tone, immune responses, and cell proliferation and death. nih.govphysiology.orgoup.com The concentration of ATP in the extracellular space is tightly controlled by ectonucleotidases, enzymes that degrade ATP to ADP, AMP, and adenosine, which can then activate other purinergic receptors. physiology.org
Table 3: Mechanisms of Cellular ATP Release
| Mechanism | Description | Key Proteins/Factors | References |
|---|---|---|---|
| Vesicular Exocytosis | ATP is stored in vesicles and released upon their fusion with the plasma membrane. | V-ATPase | mdpi.comnih.gov |
| Channel-Mediated Release | ATP passes directly across the cell membrane through specific channel proteins. | Pannexin-1, Connexin-43 | mdpi.commdpi.com |
| Non-specific Release | ATP is released from damaged or dying cells (e.g., necrosis). | N/A | nih.gov |
P2X receptors are a family of seven distinct subunits (P2X1-P2X7) that assemble as trimers to form non-selective cation channels. taylorandfrancis.comsigmaaldrich.com The binding of extracellular ATP to these receptors triggers a conformational change that opens the channel pore, allowing the influx of cations such as Na⁺ and Ca²⁺, and the efflux of K⁺. nih.govresearchgate.net This ion flux leads to membrane depolarization and the initiation of downstream signaling events. physiology.org
The gating of P2X receptors is a complex process that is influenced by the form of ATP present. While ATP is the primary physiological agonist for all P2X receptors, the different ionic forms of ATP (free ATP⁴⁻ and MgATP²⁻) can have subtype-specific effects. physiology.orgpnas.org For some subtypes, like P2X2, free ATP⁴⁻ is the primary activator, and MgATP²⁻ has very low efficacy. pnas.org In contrast, other subtypes, such as P2X3, can be robustly activated by both free ATP⁴⁻ and MgATP²⁻. pnas.org
Furthermore, Mg²⁺ can also act as an allosteric modulator of some P2X receptor subtypes, binding to a site distinct from the ATP-binding pocket to regulate channel activity. sigmaaldrich.compnas.org The structural basis for ATP binding involves an interfacial binding site between subunits, and the binding of ATP induces a conformational change that leads to the opening of the ion channel. nih.govfrontiersin.org Interestingly, crystallographic studies have not resolved Mg²⁺ ions in the ATP binding site, supporting the idea that free ATP⁴⁻ is a primary activating ligand. frontiersin.org
The P2Y receptor family consists of eight distinct G protein-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by a range of extracellular nucleotides, including ATP, ADP, UTP, UDP, and UDP-sugars. nih.govguidetopharmacology.org Unlike P2X receptors, which are more selectively activated by ATP, different P2Y receptor subtypes show preferential activation by specific nucleotides. physiology.org For example, P2Y₁ and P2Y₁₂ are preferentially activated by ADP, while P2Y₁₁ is activated by ATP. guidetopharmacology.orgsigmaaldrich.com
Upon agonist binding, P2Y receptors undergo a conformational change that allows them to couple to and activate intracellular heterotrimeric G proteins. sigmaaldrich.com Based on their G protein coupling, P2Y receptors can be divided into two main subfamilies. guidetopharmacology.org
Gq/₁₁-coupled receptors: P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ couple to Gq/₁₁ proteins, leading to the activation of phospholipase C (PLC). nih.govguidetopharmacology.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov The P2Y₁₁ receptor is unique in that it can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels. guidetopharmacology.orgfrontiersin.org
Gi/o-coupled receptors: P2Y₁₂, P2Y₁₃, and P2Y₁₄ couple to Gi/o proteins, which primarily inhibit the activity of adenylyl cyclase, resulting in decreased cAMP levels. nih.govguidetopharmacology.org The Gβγ subunits released upon Gi/o activation can also modulate the activity of other effectors, such as ion channels and other kinases. nih.gov
This differential coupling to G proteins allows P2Y receptors to mediate a wide range of cellular responses, from platelet aggregation and inflammation to neurotransmission and epithelial secretion. nih.govnih.gov
Magnesium-ATP Modulation of Ion Channel Activity
The magnesium-ATP complex (Mg-ATP) is a critical regulator of various ion channels, influencing their activity and, consequently, a wide range of physiological processes. Its modulatory effects are diverse, ranging from direct binding to providing the necessary energy for channel function.
Voltage-Gated Proton Channels (e.g., Hv1)
Voltage-gated proton channels (Hv1) are unique ion channels that mediate proton efflux in response to membrane depolarization and a pH gradient. nih.gov Recent studies have revealed that cytosolic ATP is a key modulator required to maintain Hv1 activity. researchgate.netnih.gov
Research using electrophysiological and microscale thermophoresis (MST) methods on the mouse Hv1 channel (mHv1) has demonstrated that intracellular ATP directly influences channel function. nih.gov The application of intracellular ATP was found to accelerate the activation kinetics of mHv1, leading to an increased amplitude of the proton current within a physiological concentration range. researchgate.netnih.gov This enhancement of the proton current was also observed with a non-hydrolysable ATP analogue, indicating that the modulation occurs through direct binding of the ATP molecule to the channel protein, rather than through an enzymatic reaction like hydrolysis. researchgate.netnih.gov The direct interaction between the purified Hv1 protein and ATP has been quantitatively confirmed. nih.gov This ATP-dependent facilitation has also been noted for endogenous proton currents in human breast cancer cell lines, suggesting its physiological relevance. nih.gov Therefore, ATP's influence on Hv1 activity appears to be a direct molecular interaction essential for the channel's proper physiological function. researchgate.netnih.gov
Table 1: Effect of Intracellular ATP on Hv1 Channel Activity
| Parameter | Observation | Implication | Source(s) |
| Activation Kinetics | Accelerated in the presence of intracellular ATP. | Faster channel opening upon depolarization. | researchgate.netnih.gov |
| Proton Current Amplitude | Increased within physiological ATP concentrations. | Enhanced proton efflux through the channel. | researchgate.netnih.gov |
| Modulation Mechanism | Reproduced with non-hydrolysable ATP analogues. | Direct binding interaction, not requiring ATP hydrolysis. | researchgate.netnih.gov |
| Physiological Relevance | Endogenous Hv1 currents in cancer cells are enhanced by ATP. | ATP is required for normal Hv1 function in native cells. | nih.gov |
ATP-Sensitive Potassium Channels (KATP Channels)
ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical activity. nih.gov These channels are subject to complex regulation by adenine (B156593) nucleotides, with Mg-ATP playing a dual role. nih.gov KATP channels are typically complexes of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. pnas.orgmdpi.com
The regulation of KATP channels is primarily determined by the balance between the inhibitory effect of ATP and the stimulatory effect of Mg-nucleotides (like Mg-ATP and Mg-ADP). nih.gov
Inhibition: In the absence of magnesium, ATP binds to the Kir6.2 subunit and directly inhibits or closes the channel. nih.govdiabetesjournals.org
Stimulation: The stimulatory effect requires magnesium. nih.gov Mg-ATP and Mg-ADP interact with the nucleotide-binding domains (NBDs) of the SUR subunit to promote channel opening. pnas.orgdiabetesjournals.org
This dual regulation means that in a cellular environment where magnesium is present, the activity of the KATP channel reflects the balance between ATP-mediated inhibition and Mg-nucleotide-mediated stimulation. nih.gov For example, in pancreatic beta-cells, Mg-ATP can stimulate KATP channel activity, but this effect is often masked by the more potent inhibitory action of the nucleotide on the Kir6.2 subunit. pnas.org This stimulatory effect of Mg-ATP is mediated through the NBDs of the SUR1 subunit. pnas.org The presence of Mg2+ can cause an apparent reduction in the inhibitory potency of ATP. pnas.org Studies on pancreatic KATP channels (SUR1/Kir6.2) show a higher IC50 (half-maximal inhibitory concentration) with Mg-ATP compared to ATP alone, whereas the opposite is observed in cardiac channels (SUR2A/Kir6.2). mdpi.com
Table 2: Dual Regulation of KATP Channels by ATP and Mg-ATP
| Regulatory Molecule | Binding Site | Effect on Channel Activity | Magnesium Requirement | Source(s) |
| ATP | Kir6.2 subunit | Inhibition (Closure) | No | nih.govdiabetesjournals.org |
| Mg-ATP / Mg-ADP | SUR subunit (NBDs) | Stimulation (Opening) | Yes | nih.govpnas.orgdiabetesjournals.org |
Mechanosensitive Channels (e.g., Piezo1)
Piezo1 channels are mechanically activated cation channels that convert physical forces into biological signals. frontiersin.org They are permeable to cations including Ca2+, K+, and Na+. nih.gov While Mg-ATP is often included in the intracellular solutions during electrophysiological recordings of Piezo1 activity to maintain cell health and energy-dependent processes, its direct modulatory role on the channel itself is less clear than for KATP or TRPM channels. mdpi.com
Instead, a primary connection between Piezo1 and ATP involves the release of ATP from the cell following Piezo1 activation. Mechanical stimuli, such as laminar flow or stretch, activate Piezo1 channels, leading to Ca2+ influx. frontiersin.orgportlandpress.com This influx can trigger the release of ATP into the extracellular space. frontiersin.orgfrontiersin.org This released ATP then acts as a signaling molecule, binding to purinergic receptors (like the P2 receptor) on the same or neighboring cells to initiate further downstream signaling cascades. frontiersin.org For example, activation of Piezo1 in mesenchymal stem cells can induce ATP release, which then binds to P2 receptors to enhance cell migration. frontiersin.org Similarly, in endothelial cells, flow-induced Piezo1 activation causes ATP release, which is crucial for regulating blood pressure. portlandpress.com
TRPM Channels and Divalent Cation Homeostasis
The Transient Receptor Potential Melastatin (TRPM) subfamily of ion channels, particularly TRPM6 and TRPM7, are crucial for maintaining cellular and systemic divalent cation homeostasis, especially for magnesium (Mg2+) and zinc (Zn2+). mdpi.commdpi.com A key feature of these channels is their regulation by intracellular Mg-ATP.
TRPM7, which is both an ion channel and a kinase, is potently inhibited by physiological intracellular concentrations of Mg-ATP. mdpi.comahajournals.org The channel becomes strongly activated when cellular Mg-ATP levels fall. mdpi.comahajournals.org This characteristic allows TRPM7 to function as a sensor for the cell's metabolic and magnesium status. When Mg-ATP is abundant, the channel is inhibited, preventing excessive influx of divalent cations. Conversely, under conditions of Mg2+ starvation or energy depletion (low Mg-ATP), the channel is activated, facilitating the uptake of Mg2+ to restore homeostasis. mdpi.compnas.org
This regulation is critical for cell viability and proliferation. physiology.org The Mg-ATP regulated influx of cations like Mg2+ and Ca2+ through TRPM7 influences numerous cellular processes, including contractility, adhesion, and growth. mdpi.comahajournals.org
Table 3: Regulation of TRPM7 by Intracellular Mg-ATP
| Cellular Condition | Intracellular Mg-ATP Level | TRPM7 Channel Activity | Physiological Consequence | Source(s) |
| Normal/High Energy | High | Inhibited | Prevents excessive cation influx. | mdpi.comahajournals.org |
| Mg2+ Depletion/Low Energy | Low | Activated | Promotes Mg2+ influx to restore homeostasis. | mdpi.comahajournals.org |
Role of Magnesium-ATP in Protein Homeostasis and Folding
Protein homeostasis, or proteostasis, involves the synthesis, folding, trafficking, and degradation of proteins. Mg-ATP is central to this network, primarily by providing the energy for molecular chaperones and by directly influencing protein structure and stability.
Many of the most well-studied molecular chaperones, such as the Hsp90 and GroEL-ES systems, are ATP-dependent. embopress.orgnih.gov These chaperones utilize the energy from ATP binding and hydrolysis, a process in which Mg2+ is a critical cofactor, to drive conformational changes. embopress.orgresearchgate.net These changes allow the chaperones to bind to unfolded or misfolded proteins, prevent their aggregation, and facilitate their correct folding and subsequent release. embopress.orgnih.gov For instance, the Hsp90 chaperone has an inherent ATPase activity that is essential for its function in vivo, demonstrating a direct dependence on the ATP-coupled cycle for folding its client proteins. embopress.org
Furthermore, Mg-ATP is integral to the very beginning of protein synthesis. The synthesis and assembly of ribosomes, the cellular machinery for protein production, consume a significant amount of cellular ATP. pnas.org The negatively charged phosphate groups in ribosomal RNA (rRNA) chelate large quantities of Mg2+ ions, a process that is essential for neutralizing electrostatic repulsion and allowing the rRNA to fold into its functional structure. pnas.org
Direct Induction of Protein Folding by ATP
Beyond its role as an energy source for chaperones, ATP has been discovered to function directly as a chemical chaperone, capable of inducing protein folding in an energy-independent manner. biorxiv.orgbiorxiv.org This function is particularly important for aggregation-prone proteins.
Studies have shown that ATP can directly induce the folding of unfolded proteins at very low molar ratios (from 2:1 to 8:1, ATP to protein). biorxiv.orgbiorxiv.org This remarkable efficiency is primarily attributed to the triphosphate chain of the ATP molecule. biorxiv.orgbiorxiv.org Intriguingly, while the triphosphate component alone can induce folding, it also tends to trigger protein aggregation. The addition of the adenosine moiety to the triphosphate shields this aggregation-promoting effect, resulting in the unique ability of the complete ATP molecule to simultaneously induce folding, inhibit aggregation, and enhance the stability of the folded protein. biorxiv.orgbiorxiv.org This chaperone-like activity does not require ATP hydrolysis and suggests a fundamental, energy-independent role for ATP in maintaining protein homeostasis, which may have been crucial in early life before the evolution of complex chaperone machinery. biorxiv.org
Inhibition of Protein Aggregation and Fibrillation
Adenosine triphosphate (ATP), when complexed with magnesium (Mg-ATP), plays a significant role in cellular protein homeostasis beyond its function as an energy currency. At the high concentrations found within cells (millimolar range), ATP exhibits properties of a biological hydrotrope, a molecule that enhances the solubility of hydrophobic substances in aqueous environments. hymanlab.orgacs.org This hydrotropic function is crucial for preventing the formation of protein aggregates and dissolving those that have already formed. hymanlab.orgelifesciences.orgnih.gov
The mechanism of this anti-aggregation activity involves ATP's ability to interact with proteins and modulate their conformational states. elifesciences.orgnih.gov Studies have shown that ATP can prevent the aggregation of various proteins, including those associated with neurodegenerative diseases. hymanlab.orgbiorxiv.org For instance, it has been demonstrated to inhibit the aggregation of Aβ42 peptides, which are linked to Alzheimer's disease, and the prion domain of the yeast protein Mot3. hymanlab.org The process is not solely dependent on the triphosphate chain's charge, as the entire ATP molecule, including the adenine and ribose moieties, contributes to this effect. elifesciences.org
Research has indicated that Mg-ATP can kinetically accelerate the aggregation of certain proteins, such as the yeast prion protein NM, while also promoting the disassembly of pre-formed fibrils in a dose-independent manner. biorxiv.orgnih.gov The presence of magnesium is often indispensable for these modulatory effects, as it can strengthen the electrostatic interactions between the negatively charged triphosphate group of ATP and positively charged amino acid residues on the protein surface. biorxiv.orgnih.gov This interaction can lead to the formation of more liquid-like droplets that facilitate oligomerization and subsequent conversion to amyloid fibrils in some cases, highlighting the complex and protein-specific nature of Mg-ATP's influence. nih.gov
Furthermore, computer simulations and experimental data suggest that ATP can induce a more extended conformation in protein chains, disrupting secondary structures that are prone to aggregation and increasing the protein's flexibility and interaction with water. elifesciences.orgnih.gov This leads to an increase in the accessible surface area of the protein and a more favorable solvation-free energy, ultimately enhancing its solubility and preventing aggregation. elifesciences.orgnih.gov This chaperone-like activity of Mg-ATP is independent of ATP hydrolysis, underscoring a fundamental role for this complex in maintaining a soluble and functional proteome. hymanlab.orgoup.com
Modulation of Liquid-Liquid Phase Separation (LLPS) and Condensate Formation
Magnesium-ATP is a key regulator of liquid-liquid phase separation (LLPS), the process by which cells form membraneless organelles or biomolecular condensates. hymanlab.orgelifesciences.org The influence of Mg-ATP on LLPS is multifaceted and can be either inhibitory or promoting, depending on the specific protein and the concentration of the complex. oup.comelifesciences.org
At high physiological concentrations, ATP, acting as a biological hydrotrope, can prevent LLPS and dissolve pre-existing protein condensates. hymanlab.orgelifesciences.org This has been observed for various proteins, including Fused in Sarcoma (FUS). hymanlab.org The mechanism behind this dissolution is attributed to ATP's ability to increase protein solubility, a function that is independent of its role as an energy source. hymanlab.org The entire ATP molecule contributes to this hydrotropic effect. hymanlab.org
Conversely, in some systems, Mg-ATP can promote LLPS. elifesciences.orgresearchgate.netnih.gov For example, while ATP alone can prevent the LLPS of certain proteins, the chelation of ATP by magnesium ions (Mg²⁺) can negate this effect and in some cases even induce phase separation. researchgate.netnih.govacs.org This suggests that the electrostatic interactions between ATP and the protein are critical and can be modulated by the presence of magnesium. researchgate.netnih.gov The high valency of the ATP-magnesium complex is a significant factor in its colocalization within condensed phases. elifesciences.orgarxiv.orgdntb.gov.ua
The effect of Mg-ATP on LLPS can also be reentrant, meaning it can both promote and inhibit phase separation depending on its concentration. elifesciences.org At low concentrations, ATP can enhance LLPS of proteins like FUS, while at higher concentrations, it prevents it. elifesciences.org This biphasic behavior is thought to arise from ATP's ability to form multivalent interactions with charged amino acid residues on the protein. elifesciences.org
The interplay between Mg²⁺ and ATP is crucial in shaping the physical properties of these condensates. For instance, in models of the nucleolus formed by nucleophosmin (B1167650) 1 (NPM1) and ribosomal RNA (rRNA), high concentrations of Mg²⁺ lead to a more gel-like state due to RNA compaction. biorxiv.orgresearchgate.net The addition of ATP can reverse this effect, liquefying the condensates by chelating the Mg²⁺ ions. biorxiv.orgresearchgate.net
Table 1: Effect of Mg-ATP on LLPS of Various Proteins
| Protein | Effect of Mg-ATP on LLPS | Concentration Dependence | Reference |
|---|---|---|---|
| Fused in Sarcoma (FUS) | Prevents LLPS at high concentrations, promotes at low concentrations | Reentrant | hymanlab.orgelifesciences.org |
| IgG1 Antibody (MA1) | Promotes LLPS (ATP alone), eliminated by Mg²⁺ | ATP-induced LLPS negated by Mg²⁺ | researchgate.netnih.gov |
| Caprin1 | Modulates LLPS, with ATP-Mg colocalizing in condensates | Salt- and ATP-dependent | elifesciences.orgarxiv.org |
| Nucleophosmin 1 (NPM1) / rRNA | Liquefies gel-like condensates formed at high Mg²⁺ | Dependent on ATP:Mg²⁺ ratio | biorxiv.orgresearchgate.net |
Interaction with Protein-RNA Condensates
The interaction of Magnesium-ATP with protein-RNA condensates, such as those modeling the nucleolus, is critical in regulating their material properties and function. biorxiv.orgnih.gov The interplay between magnesium ions (Mg²⁺) and ATP governs the dynamics of RNA within these condensates, which in turn dictates their physical state. biorxiv.orgresearchgate.net
In vitro studies using nucleophosmin 1 (NPM1) and ribosomal RNA (rRNA) to model the nucleolus have shown that increasing Mg²⁺ concentrations lead to a dramatic slowdown in internal RNA dynamics. nih.gov This is due to increased RNA compaction, eventually leading to the formation of gel-like structures at high Mg²⁺ levels. biorxiv.orgresearchgate.net The addition of ATP reverses this process, liquefying the gel-like condensates. biorxiv.orgnih.gov This effect is attributed to ATP's ability to chelate Mg²⁺, thereby reducing the free Mg²⁺ concentration and relaxing the compacted RNA network. researchgate.net
The ratio of ATP to Mg²⁺ not only affects the fluidity of the condensate but also influences the composition and the partitioning of other molecules. nih.gov The presence of both ATP and Mg²⁺ can enhance the partitioning of the primary protein and RNA components into the condensate. biorxiv.org It is speculated that ATP, by binding to the nucleic acid interacting domain of proteins like NPM1, can stabilize the protein-RNA interaction. nih.gov This synergistic effect on partitioning is specific to ATP and is not observed with ADP or AMP. nih.gov
Furthermore, the ATP:Mg²⁺ ratio affects the partitioning of "client" molecules within the condensate. For instance, an arginine-rich peptide and a small nuclear RNA showed enhanced partitioning into NPM1-rRNA condensates in the presence of ATP and Mg²⁺. nih.gov In contrast, the partitioning of larger structures like ribosomes is also dependent on the ATP:Mg²⁺ balance and they can become reversibly trapped around the condensates. nih.gov Enzymatic depletion of ATP can reverse this trapping, highlighting the dynamic control exerted by local ATP concentrations. biorxiv.orgresearchgate.net These findings suggest that cells can regulate the state and function of RNA-containing condensates by modulating local ATP and Mg²⁺ levels. biorxiv.orgresearchgate.net
Table 2: Influence of ATP:Mg²⁺ on Protein-RNA Condensate Properties
| Property | Effect of Increasing Mg²⁺ | Effect of Adding ATP | Reference |
|---|---|---|---|
| Condensate State | Transitions from liquid to gel-like | Liquefies gel-like structures | biorxiv.orgresearchgate.netnih.gov |
| Internal RNA Dynamics | Slows down due to RNA compaction | Increases, relaxing the RNA network | biorxiv.orgnih.govresearchgate.net |
| Component Partitioning (NPM1/rRNA) | Increases | Further enhances partitioning in the presence of Mg²⁺ | biorxiv.orgnih.gov |
| Client Partitioning (Peptides, snRNA) | - | Enhances partitioning | nih.gov |
| Ribosome Partitioning | Can lead to trapping around condensates | Can reverse trapping | nih.gov |
Magnesium-ATP in Nucleic Acid Synthesis and Interactions
Magnesium-ATP is fundamentally essential for the synthesis and stability of nucleic acids, DNA and RNA. wikipedia.org The biologically active form of ATP is almost always complexed with a magnesium ion (Mg-ATP). wikipedia.org This complex plays a crucial role in virtually every aspect of nucleic acid metabolism. wikipedia.org
In the processes of DNA replication and transcription, Mg-ATP serves two primary functions. Firstly, it is a direct substrate for RNA polymerases, which incorporate ribonucleotides into a growing RNA chain during transcription. wikipedia.org For DNA synthesis, ATP is first converted to its deoxy-form, dATP, which is then utilized by DNA polymerases. wikipedia.org The energy required for the formation of phosphodiester bonds in both DNA and RNA is derived from the hydrolysis of the incoming nucleoside triphosphates, including Mg-ATP (or Mg-dATP). creative-proteomics.com
Secondly, magnesium ions, often brought to the active site of polymerases as part of the Mg-ATP complex, are critical cofactors for the catalytic activity of these enzymes. wikipedia.orgoup.comoup.com DNA and RNA polymerases typically employ a two-metal-ion mechanism for catalysis. oup.com One magnesium ion is thought to bind to the triphosphate group of the incoming nucleotide, assisting in its proper orientation and facilitating the departure of the pyrophosphate group after the nucleotide is incorporated. oup.com The other magnesium ion coordinates with the 3'-hydroxyl group of the growing nucleic acid chain and the alpha-phosphate of the incoming nucleotide, facilitating the nucleophilic attack that forms the new phosphodiester bond. oup.com Some research even suggests the involvement of a third magnesium ion in this process for some polymerases. pnas.org
Beyond its role in polymerization, Mg-ATP is also vital for the activity of numerous other enzymes involved in nucleic acid metabolism. wikipedia.orgnih.gov This includes helicases, which use the energy from ATP hydrolysis to unwind the DNA double helix, topoisomerases, which manage DNA supercoiling, and ligases, which join DNA fragments together by forming phosphodiester bonds, a process that also requires Mg-ATP. nih.govportlandpress.com The magnesium ion in these contexts helps to neutralize the negative charges of the phosphate backbone of the nucleic acids and the triphosphate of ATP, thereby stabilizing the enzyme-substrate complexes and facilitating the enzymatic reactions. oup.comnih.gov
Table 3: Enzymes in Nucleic Acid Metabolism Requiring Mg-ATP
| Enzyme | Function | Role of Mg-ATP | Reference |
|---|---|---|---|
| DNA Polymerase | Synthesizes DNA | Substrate (as dATP) and provides Mg²⁺ cofactor for catalysis. | wikipedia.orgoup.comnih.gov |
| RNA Polymerase | Synthesizes RNA | Substrate and provides Mg²⁺ cofactor for catalysis. | wikipedia.orgpnas.org |
| Helicase | Unwinds DNA | Energy source (ATP hydrolysis) for unwinding. | nih.gov |
| Topoisomerase | Manages DNA topology | Essential cofactor for activity. | nih.govportlandpress.com |
| DNA Ligase | Joins DNA fragments | Required for the formation of phosphodiester bonds. | portlandpress.com |
Table of Compounds
| Compound Name |
|---|
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine monophosphate (AMP) |
| Adenosine triphosphate (ATP) |
| Aβ42 peptide |
| Caprin1 |
| Fused in Sarcoma (FUS) |
| Guanine |
| IgG1 antibody |
| Mot3 |
| NM (prion protein) |
| Nucleophosmin 1 (NPM1) |
| Pyrophosphate |
| Ribosomal RNA (rRNA) |
Methodological Advancements in Studying Magnesium Atp Complexes
Advanced Spectroscopic Techniques for Aqueous Biomolecules (Recapitulation and Future Directions)
Investigating the dynamic and heterogeneous nature of Mg-ATP complexes in their native aqueous environment presents significant challenges. Traditional spectroscopic methods often provide ensemble-averaged information, obscuring the detailed molecular interactions. However, recent advancements are providing unprecedented insights.
Liquid-Jet Photoemission Spectroscopy (LJ-PES) has emerged as a powerful tool for directly probing the electronic structure of biomolecules in aqueous solutions. researchgate.netresearchgate.net This technique provides site-specific information on the interaction between aqueous ATP and magnesium ions. researchgate.netharvard.edu Studies using LJ-PES have revealed spectral changes in the phosphate (B84403) and adenine (B156593) features of ATP upon interaction with Mg²⁺. researchgate.net By analyzing chemical shifts in the core-level spectra of magnesium (Mg 2p, Mg 2s) and phosphorus (P 2p, P 2s) as a function of the Mg²⁺/ATP concentration ratio, researchers can correlate these changes to the formation of different complex species such as [MgATP]²⁻ and [Mg₂ATP]. researchgate.netnih.gov
A key innovation in this area is the application of Intermolecular Coulombic Decay (ICD) spectroscopy . Following the ionization of core electrons, ICD provides a highly sensitive probe of the local chemical environment, allowing for the investigation of ligand exchange in the Mg²⁺-ATP coordination sphere. researchgate.netresearchgate.net
β-radiation-detected Nuclear Magnetic Resonance (β-NMR) is another novel technique offering unique advantages for studying Mg-ATP interactions. This method uses a short-lived spin-1/2 β-emitter, ³¹Mg, as an implanted NMR probe to directly observe the binding of magnesium(II) to ATP in solution. nih.gov Experiments have demonstrated that spin-polarized ³¹Mg can be implanted into a solution, where it binds to ATP within its radioactive lifetime. nih.gov Analysis of the resulting spectra allows for the identification of different complexed species, such as mono-nuclear (³¹Mg-ATP) and di-nuclear (³¹MgMg-ATP) complexes, based on their distinct chemical shifts. nih.govresearchgate.net
Future Directions: The continued development of these and other spectroscopic techniques promises a more dynamic picture of Mg-ATP interactions. Future advancements will likely focus on improving temporal and spatial resolution to capture transient intermediates and to map the influence of cellular microenvironments on complex formation. The synergy of combining multiple spectroscopic methods with computational models will be crucial for building a comprehensive understanding of the structural and functional landscape of Mg-ATP in biological systems.
High-Resolution Structural Biology Approaches for ATP-Protein Complexes in the Presence of Magnesium
Visualizing the precise atomic arrangement of Mg-ATP within the active sites of proteins is crucial for understanding enzymatic mechanisms. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology, providing static snapshots of these interactions at atomic or near-atomic resolution. annualreviews.orgnih.gov
X-ray crystallography has been instrumental in revealing the binding modes of Mg-ATP in a multitude of proteins. This technique requires the crystallization of the protein-ligand complex, which, when diffracted with X-rays, produces a pattern that can be used to reconstruct a detailed three-dimensional electron density map. nih.gov These structures have been essential for:
Identifying the specific amino acid residues that coordinate with the magnesium ion and the phosphate groups of ATP.
Defining the conformation of the ATP molecule when bound to an enzyme.
Understanding how Mg²⁺ bridges the α, β, and γ-phosphates of ATP and facilitates catalysis. nih.gov
Numerous structures of protein kinases, ATPases, and other ATP-dependent enzymes deposited in the Protein Data Bank (PDB) show Mg-ATP bound in the active site, highlighting the ion's critical role in positioning the substrate for phosphoryl transfer. researchgate.netnih.gov
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nih.govresearchgate.net In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, and their images are captured using an electron microscope. researchgate.net Computational averaging of thousands of individual particle images allows for the reconstruction of high-resolution 3D maps. rupress.org
Cryo-EM has been particularly insightful for studying large molecular machines like ATP synthase and ATP-sensitive potassium (KATP) channels. nih.govrupress.orgresearchgate.net Recent cryo-EM structures have captured these complexes in different functional states, revealing how the binding of Mg-nucleotides at specific sites induces conformational changes that regulate channel gating or drive the rotary mechanism of ATP synthesis. nih.govresearchgate.net For instance, structures of the KATP channel show distinct pre-open conformations with Mg-nucleotides bound to the SUR1 subunit. researchgate.net
The complementary nature of X-ray crystallography and cryo-EM provides a powerful toolkit for structural biologists. annualreviews.org While crystallography can offer higher resolution for smaller, well-ordered proteins, cryo-EM excels at visualizing large, dynamic assemblies in near-native states.
Table 1: Comparison of High-Resolution Structural Techniques for Studying Mg-ATP Complexes
| Technique | Principle | Advantages for Mg-ATP Studies | Limitations | Example Applications |
|---|---|---|---|---|
| X-ray Crystallography | X-ray diffraction from a crystalline sample | - Atomic resolution of binding sites
| - Requires well-ordered crystals
| Protein Kinases, F1-ATPase subunits researchgate.netnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Electron imaging of flash-frozen particles | - Applicable to large, dynamic complexes
| - Resolution can be lower than crystallography
| ATP Synthase, KATP Channels, Magnesium Channel CorA nih.govrupress.orgresearchgate.net |
Quantitative Biochemical and Biophysical Assays for Magnesium-ATP Binding and Functional Analysis
Beyond structural visualization, it is essential to quantify the binding affinity, kinetics, and thermodynamics of Mg-ATP interactions with proteins. Several biophysical techniques are routinely employed for this purpose, providing crucial data for understanding the functional consequences of binding.
Isothermal Titration Calorimetry (ITC) is a gold-standard method for characterizing the thermodynamics of biomolecular interactions. harvard.edu ITC directly measures the heat released or absorbed during a binding event. researchgate.net In a typical experiment, a solution of Mg-ATP is titrated into a sample cell containing the protein of interest, and the resulting heat change is measured after each injection. nih.gov
This technique yields a wealth of information:
Binding Affinity (KD): The dissociation constant, a measure of binding strength.
Stoichiometry (n): The number of Mg-ATP molecules that bind to each protein molecule.
Enthalpy (ΔH): The change in enthalpy upon binding.
Entropy (ΔS): The change in entropy, which can be calculated from the affinity and enthalpy. harvard.edu
By providing a complete thermodynamic profile, ITC helps to elucidate the driving forces behind the interaction (whether it is enthalpy- or entropy-driven). researchgate.net However, care must be taken in experimental design, as competing reactions involving buffer components can influence the measured heat changes. springernature.com
Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring binding events in real-time without the need for labels. nih.govaffiniteinstruments.com In an SPR experiment, one molecule (e.g., the protein) is immobilized on a sensor chip surface, and the other molecule (e.g., Mg-ATP) is flowed over the surface. annualreviews.org Binding causes a change in the refractive index at the surface, which is detected as a change in the resonance angle of reflected light.
SPR analysis provides key kinetic parameters:
Association rate constant (kₐ or kₒₙ): The rate at which the Mg-ATP complex binds to the protein.
Dissociation rate constant (kd or kₒff): The rate at which the complex falls apart.
Binding Affinity (KD): Can be calculated from the ratio of the rate constants (kd/kₐ).
This real-time data is invaluable for understanding the dynamics of the interaction, which is often missed by equilibrium-based methods.
Other techniques such as fluorescence spectroscopy can also be employed. The binding of Mg-ATP can induce changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or in the fluorescence of an extrinsic probe, which can be used to monitor binding and determine affinity.
Table 2: Key Parameters Obtained from Biophysical Assays for Mg-ATP Binding
| Technique | Directly Measured/Derived Parameters | Information Provided |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | KD, n, ΔH, ΔS | Thermodynamic driving forces of the interaction |
| Surface Plasmon Resonance (SPR) | kₐ, kd, KD | Real-time kinetics (on- and off-rates) of binding |
| Fluorescence Spectroscopy | KD | Binding affinity based on conformational changes |
Computational Chemistry and Multiscale Modeling Development
Computational methods are indispensable for complementing experimental studies, providing a dynamic and energetic view of Mg-ATP complexes at a level of detail that is often inaccessible to experiments alone.
Force Field Development and Molecular Dynamics (MD) Simulations: Classical MD simulations use force fields—sets of parameters that describe the potential energy of a system of atoms—to simulate the movement of molecules over time. A major challenge has been the accurate representation of the strong electrostatic interactions and coordination chemistry of Mg²⁺ with ATP. nih.gov Different force fields (e.g., Amber, CHARMM) have shown contradictions in predicting the favored coordination mode of Mg-ATP (bidentate vs. tridentate). researchgate.net Recent work has focused on evaluating and correcting these force fields by comparing simulation results against the vast structural data available in the Protein Data Bank and experimental data. researchgate.netnih.gov Enhanced sampling techniques are often required in simulations to overcome the high energy barriers between different coordination states.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study chemical reactions, such as ATP hydrolysis, a purely classical description is insufficient. QM/MM methods provide a solution by treating a small, chemically active region (e.g., the phosphates of ATP, the Mg²⁺ ion, and key catalytic residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with a more computationally efficient classical force field. This approach allows for the simulation of bond-breaking and bond-forming events within the complex environment of a protein active site.
Multiscale Modeling: Biological processes involving Mg-ATP span a wide range of time and length scales, from electronic rearrangements during catalysis to large-scale conformational changes in protein complexes. Multiscale modeling aims to bridge these scales by combining different levels of theoretical description. For example, coarse-grained models can be used to simulate the slow, large-scale dynamics of a system, from which specific configurations can be selected for more detailed all-atom or QM/MM simulations. Machine learning is increasingly being integrated into these workflows to help select the most relevant configurations for higher-resolution study, creating a more efficient and powerful simulation infrastructure. These advanced computational strategies are crucial for interpreting experimental data and for building predictive models of how Mg-ATP-dependent molecular machines function.
Future Perspectives in Atp Dimagnesium Research
Elucidating Novel Coordination Motifs and Dynamic Behaviors of Magnesium-ATP
While the bidentate (coordination to β and γ phosphates) and tridentate (coordination to α, β, and γ phosphates) chelation of Mg²⁺ to ATP are the predominant forms, research is ongoing to uncover more subtle and transient coordination states. acs.org Advanced spectroscopic techniques and computational simulations are revealing a dynamic interplay between these states, which is crucial for enzymatic reactions. acs.orgresearchgate.net
Recent studies employing techniques like Liquid-Jet Photoemission Spectroscopy (LJ-PES) and Intermolecular Coulombic Decay (ICD) spectroscopy are providing unprecedented, site-specific information about the interaction between Mg²⁺ and the different phosphate (B84403) groups of ATP, and even suggesting interactions with the adenine (B156593) moiety in aqueous solutions. acs.orgmpg.de These methods allow for direct observation of the electronic structure of Mg-ATP complexes. mpg.de Furthermore, molecular dynamics simulations have been instrumental in characterizing the stable and transitory coordination arrangements of Mg²⁺ with ATP, revealing that the two most stable states involve the coordination of two or three oxygens from the triphosphate group. researchgate.net The dynamic exchange between these coordination states, which occurs through bimolecular reactions, is measurable by techniques like ³¹P-NMR and is critical for the biological function of ATP.
Future work will likely focus on identifying and characterizing even more nuanced coordination motifs, such as those involving water molecules in the coordination shell, and understanding the energetic landscapes that govern the transitions between different conformational states. researchgate.netbiorxiv.org Elucidating these dynamic behaviors is key to understanding how enzymes recognize and process Mg-ATP with such high specificity.
Table 1: Advanced Techniques for Studying Mg-ATP Coordination and Dynamics
| Technique | Application in Mg-ATP Research | Key Findings/Capabilities |
| Liquid-Jet Photoemission Spectroscopy (LJ-PES) | Probing the electronic structure of Mg-ATP in an aqueous environment. acs.orgmpg.de | Provides detailed, site-specific information on the interaction between Mg²⁺ and ATP's phosphate and adenine groups. acs.orgmpg.de |
| Intermolecular Coulombic Decay (ICD) Spectroscopy | Examining the solvation shell of the magnesium ion in its different local environments. acs.orgmpg.de | Sensitively probes ligand exchange in the Mg²⁺–ATP coordination environment. acs.org |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Measuring the exchange rates of Mg²⁺ with ATP and characterizing the binding modes. nih.gov | Reveals dynamic binding equilibria and the involvement of all three phosphate groups in Mg-ATP complex formation. researchgate.net |
| Molecular Dynamics (MD) Simulations | Investigating the possible coordination structures and dynamic transitions of Mg-ATP complexes. researchgate.netnih.gov | Characterizes stable (bidentate, tridentate) and transitory coordination states and the role of the hydration shell. researchgate.net |
Interplay with Other Cations and Polyvalent Interactions in Biological Systems
The cellular environment is a crowded space with a multitude of ions. The biological activity of Mg-ATP is not solely determined by its intrinsic properties but also by its interactions with other cations and polyvalent molecules. There is a known competitive relationship between Mg²⁺ and other cations like calcium (Ca²⁺), potassium (K⁺), and protons (H⁺) for binding sites on ATP and ATP-utilizing enzymes. nih.gov
For instance, studies on fragmented sarcoplasmic reticulum have shown that the selective binding of Ca²⁺ induced by ATP can lead to the release of Mg²⁺ and K⁺, indicating a stoichiometric exchange. nih.gov The pH of the cellular environment also plays a crucial role; at lower pH values, an increasing number of binding sites are associated with H⁺, leading to an exchange of Ca²⁺ primarily for H⁺. nih.gov In biological systems, manganese (Mn²⁺) is one of the few cations that can effectively replace Mg²⁺ in binding to ATP and facilitating its hydrolysis by most ATPases, albeit often with reduced enzyme activity. wikipedia.org
Furthermore, polyamines, which are organic cations, can exhibit high-affinity binding to polyanions like ATP and have been shown to dislodge bound Mg²⁺. numberanalytics.com The interplay of Mg-ATP with these various charged species can modulate the material properties of cellular compartments. For example, the ratio of ATP to Mg²⁺ has been shown to influence the liquidity and client partitioning of protein-RNA condensates. nih.gov Future research will need to untangle this complex web of interactions to understand how the local ionic environment fine-tunes the function of Mg-ATP in specific cellular contexts.
Refinement of Bioenergetic Models Incorporating Magnesium-ATP Complex Dynamics
Computational models of cellular bioenergetics are becoming increasingly sophisticated, aiming to simulate complex processes like oxidative phosphorylation and the tricarboxylic acid (TCA) cycle. nih.govpurdue.edu A critical aspect of improving the predictive power of these models is the accurate representation of the Mg-ATP complex and its dynamics. mpg.de The concentration of free Mg²⁺ and the various Mg-ATP complex species are key parameters that influence the activity of numerous enzymes and transporters. purdue.edumdpi.com
Current models are being extended to include detailed formalisms for the influence of Mg²⁺ on various cellular processes. For example, models of mitochondrial bioenergetics now incorporate magnesium inhibition kinetics for the calcium uniporter and the regulation of ion channels by matrix Mg²⁺ levels. nih.govpurdue.edu These models help in the interpretation of experimental data and facilitate the design of new experiments to probe the intricacies of mitochondrial function. nih.govpurdue.edu
The refinement of these models will depend on obtaining more precise experimental data on the concentrations and dynamics of Mg-ATP complexes in different cellular compartments. As our understanding of the various coordination states of Mg-ATP and their interplay with other ions improves, these details can be incorporated into bioenergetic models to provide a more accurate and dynamic picture of cellular energy metabolism. mpg.de This will be crucial for understanding the metabolic basis of diseases and for developing targeted therapeutic strategies.
Development of Advanced Probes and Analogs for Mechanistic Studies
To dissect the precise mechanisms of ATP-dependent enzymes, researchers rely on a variety of specialized tools, including advanced probes and ATP analogs. Fluorescent probes are invaluable for visualizing ATP and its dynamics in living cells. For example, Magnesium Green is a fluorescent dye whose signal increases upon binding to free Mg²⁺, which can be used to indirectly monitor the hydrolysis of Mg-ATP to ADP, as ADP has a lower affinity for magnesium. uchicago.edu Fluorescently labeled ATP analogs, such as mant-ATP, can be used as tracers to directly visualize ATP pools within cells and organelles. uchicago.edu
Non-hydrolyzable ATP analogs are another critical tool for trapping enzymes in specific conformational states, which is essential for structural studies like X-ray crystallography and cryo-electron microscopy. mdpi.commdpi.com Analogs such as AMPPNP, AMPPCP, and ATP-γ-S are designed to mimic the pre-hydrolytic state of ATP. mdpi.comnih.gov However, it is important to note that the structural and functional implications of the chemical modifications in these analogs can vary between different proteins. mdpi.commdpi.com
Computational approaches, such as the use of force fields (e.g., AMBER and CHARMM) and alchemical free energy calculations, are also being developed and refined to study Mg-ATP interactions. acs.org These methods allow for the simulation of non-physical analogs, such as those with scaled charges, to rapidly sample different coordination configurations and understand the energetics of the system. acs.org The continued development of novel probes and analogs, in conjunction with advanced computational methods, will be essential for elucidating the detailed molecular mechanisms of Mg-ATP-dependent processes.
Table 2: Examples of ATP Analogs and Probes Used in Mechanistic Studies
| Compound/Probe | Type | Application |
| Magnesium Green | Fluorescent Probe | Indirectly measures ATP hydrolysis by detecting changes in free Mg²⁺ concentration. uchicago.edu |
| mant-ATP | Fluorescent Analog | Directly visualizes ATP pools within cells and organelles. uchicago.edu |
| AMPPNP | Non-hydrolyzable Analog | Mimics the pre-hydrolytic state of ATP for structural and mechanistic studies. mdpi.com |
| AMPPCP | Non-hydrolyzable Analog | Used to trap enzymes in a pre-hydrolysis conformation for structural analysis. mdpi.commdpi.com |
| ATP-γ-S | Slowly hydrolyzable Analog | Used to study pre-hydrolysis states; the sulfur substitution slows down the hydrolysis rate. mdpi.commdpi.com |
| ADP:AlFₓ | Transition-state Analog | Mimics the transition state of ATP hydrolysis. mdpi.com |
Integration of Multi-Omics Data for Systems-Level Understanding of Magnesium-ATP Roles
To achieve a holistic understanding of the role of Mg-ATP in complex biological systems, it is necessary to move beyond studying individual components in isolation. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build comprehensive models of cellular processes. nih.govfrontiersin.org As metabolites represent the downstream output of gene and protein activity, metabolomics data, which includes the levels of ATP and related compounds, can serve as a crucial starting point for integrating these complex datasets. nih.gov
Computational pipelines and platforms, such as INTEGRATE and MetaboAnalyst, are being developed to facilitate the integration of multi-omics data within the framework of genome-scale metabolic models. nih.govresearchgate.netplos.org These tools allow researchers to correlate changes in gene expression (transcriptomics) and protein levels (proteomics) with alterations in metabolic fluxes and metabolite concentrations (metabolomics). researchgate.netplos.org
By applying these systems biology approaches, researchers can begin to unravel the complex regulatory networks that govern Mg-ATP homeostasis and utilization. For example, integrating transcriptomic and metabolomic data from diseased and healthy tissues can help identify key enzymes and pathways involved in metabolic dysregulation. researchgate.net This integrated, multi-scale view is essential for understanding how perturbations in Mg-ATP-dependent processes contribute to complex diseases and for identifying novel therapeutic targets. frontiersin.orgresearchgate.net Future research in this area will focus on developing more sophisticated data integration methods and applying them to generate predictive models of cellular behavior in response to various stimuli and genetic alterations.
Q & A
Q. How should researchers address batch-to-batch variability in ATP (dimagnesium) purity across suppliers?
- Methodological Answer : Characterize purity via HPLC-UV (λ = 259 nm) and ICP-MS for magnesium content. Include Certificate of Analysis (CoA) parameters in supplementary materials. Use ANOVA to compare bioactivity across batches and report Lot numbers in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
